1,5-Dichloroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNCVLTIQMRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305466 | |
| Record name | 1,5-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70810-23-0 | |
| Record name | 70810-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,5-Dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dichloroisoquinoline is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid isoquinoline scaffold, substituted with two chlorine atoms, provides a versatile platform for the development of novel molecular entities. This guide offers a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, spectroscopic signature, and reactivity. Particular emphasis is placed on its potential as a key intermediate in the synthesis of complex pharmaceutical agents, such as hepatitis C NS3 protease inhibitors. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information and draws logical inferences from structurally related compounds to provide a robust technical resource for researchers in the field.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The introduction of halogen substituents, such as chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its distinct substitution pattern, presents a unique set of synthetic opportunities for the exploration of new chemical space in drug discovery programs.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70810-23-0 | [1][2][3] |
| Molecular Formula | C₉H₅Cl₂N | [1][3] |
| Molecular Weight | 198.05 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 147 °C | [4] |
| Boiling Point | 327.7 °C at 760 mmHg | [3][4] |
Synthesis of this compound
Conceptual Synthetic Pathways
Two primary conceptual routes for the synthesis of this compound are proposed:
-
From 5-Aminoisoquinoline: A common route to introduce a chlorine atom onto an aromatic ring is through a Sandmeyer reaction. This would involve the diazotization of 5-aminoisoquinoline followed by treatment with a copper(I) chloride solution. Subsequent chlorination at the 1-position, for instance by treatment with a chlorinating agent like phosphoryl chloride, would yield the desired product.
-
From Isoquinoline-N-oxide: The N-oxide functionality can be used to activate the C1 position of the isoquinoline ring towards nucleophilic attack. Chlorination of isoquinoline-N-oxide with an agent like phosphoryl chloride is a known method to produce 1-chloroisoquinoline. If a 5-chloro-isoquinoline-N-oxide precursor is used, this method could potentially yield this compound.
A generalized workflow for a potential synthetic approach is depicted below.
Caption: A plausible synthetic route to this compound.
Generalized Experimental Protocol for Sandmeyer Reaction
The following is a generalized, self-validating protocol for the synthesis of a chloroisoquinoline from an aminoisoquinoline precursor via the Sandmeyer reaction. This protocol would require optimization for the specific synthesis of 5-chloroisoquinoline.
Part A: Diazotization of 5-Aminoisoquinoline
-
Suspend 5-aminoisoquinoline in a suitable aqueous acid (e.g., hydrochloric acid) in a reaction vessel equipped with a stirrer and thermometer.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred aminoisoquinoline suspension, maintaining the temperature between 0 °C and 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Sandmeyer Reaction
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid, warming gently to dissolve.
-
Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Heat the mixture to ensure complete decomposition of any remaining diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the isoquinoline ring. A predicted ¹H NMR data table is presented below.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.5 | d | ~5.5 |
| H-4 | ~7.6 | d | ~5.5 |
| H-6 | ~7.7 | t | ~7.8 |
| H-7 | ~7.5 | d | ~7.8 |
| H-8 | ~8.0 | d | ~7.8 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine signals for the nine carbon atoms of the isoquinoline ring. The carbons attached to the chlorine atoms (C-1 and C-5) are expected to be significantly influenced, and their chemical shifts can be predicted based on additive rules for chloro-substituents on aromatic rings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands typical for an aromatic heterocyclic system and C-Cl bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1580 | C=C and C=N stretching (ring vibrations) |
| 1500-1400 | C=C stretching (ring vibrations) |
| 850-750 | C-H out-of-plane bending |
| 800-600 | C-Cl stretching |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Chemical Reactivity
The reactivity of this compound is governed by the electronic properties of the isoquinoline ring and the two chlorine substituents. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the C-1 position.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-1 position is expected to be significantly more reactive towards nucleophilic displacement than the chlorine atom at the C-5 position. This is due to the activation of the C-1 position by the adjacent nitrogen atom, which can stabilize the intermediate Meisenheimer complex formed during the substitution reaction. The chlorine at the C-5 position is on the carbocyclic ring and is therefore less activated towards nucleophilic attack.
This differential reactivity allows for the selective functionalization of the C-1 position with a variety of nucleophiles, such as amines, alkoxides, and thiolates.
Caption: Regioselective nucleophilic substitution at the C-1 position.
Applications in Drug Development
The primary reported application of this compound is as a key building block in the synthesis of oral tripeptidic acylsulfonamide NS3 protease inhibitors for the treatment of hepatitis C.[4] The ability to selectively functionalize the C-1 position allows for the introduction of various side chains and pharmacophores, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific isomer is not widely published, its chemical properties can be reliably predicted based on the established chemistry of isoquinolines and halogenated aromatic systems. The differential reactivity of its two chlorine atoms makes it a particularly attractive intermediate for the regioselective synthesis of complex molecules. This guide provides a foundational understanding of the key chemical properties of this compound to aid researchers in its application for the development of novel chemical entities.
References
An In-Depth Technical Guide to 1,5-Dichloroisoquinoline (CAS No. 70810-23-0) for Medicinal Chemistry and Drug Development
This guide provides a comprehensive technical overview of 1,5-dichloroisoquinoline, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights to empower your research endeavors.
Introduction: The Strategic Importance of the Dichloroisoquinoline Scaffold
The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. The introduction of two chlorine atoms at the 1 and 5 positions of the isoquinoline ring system creates a versatile scaffold with distinct electronic properties and multiple points for chemical elaboration. This compound serves as a crucial starting material for the synthesis of a diverse array of functionalized isoquinolines, which have shown promise as kinase inhibitors and anticancer agents.[1][2] The differential reactivity of the two chlorine atoms allows for selective and sequential functionalization, making it a highly valuable tool in the design and synthesis of complex molecular architectures for drug discovery.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70810-23-0 | [4] |
| Molecular Formula | C₉H₅Cl₂N | [4] |
| Molecular Weight | 198.05 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling constants of the five aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the isoquinoline ring.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline core. The carbons bearing the chlorine atoms (C1 and C5) are expected to be deshielded and appear at a lower field.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (usually found in the 1000-1100 cm⁻¹ and 600-800 cm⁻¹ regions).[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 198.05. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed in a predictable ratio, confirming the presence of two chlorine atoms in the molecule.[8] Fragmentation patterns would likely involve the loss of chlorine atoms and potentially the elimination of HCN or related fragments.[3]
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a readily available precursor, culminating in a Sandmeyer reaction. A key intermediate for this synthesis is 5-amino-1-chloroisoquinoline.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process:
-
Synthesis of 5-Amino-1-chloroisoquinoline: This intermediate can be prepared from 1-chloro-5-nitroisoquinoline via reduction of the nitro group.
-
Sandmeyer Reaction: Diazotization of 5-amino-1-chloroisoquinoline followed by treatment with a chloride source in the presence of a copper(I) catalyst yields the target this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Electrophilic Substitution of 1,5-Dichloroisoquinoline: Regioselectivity, Mechanisms, and Synthetic Protocols
Abstract: The 1,5-dichloroisoquinoline scaffold presents a unique challenge in synthetic chemistry due to the competing electronic effects of the heterocyclic nitrogen atom and two deactivating, yet directing, chloro substituents. This technical guide provides an in-depth analysis of the principles governing electrophilic aromatic substitution on this substrate. By dissecting the foundational reactivity of the isoquinoline nucleus and the nuanced influence of halogen substituents, we offer a predictive framework for determining regiochemical outcomes. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering mechanistic insights and robust, adaptable synthetic protocols for key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.
Section 1: Foundational Principles of Isoquinoline Reactivity
The Electronic Landscape of the Isoquinoline Nucleus
The isoquinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The reactivity of this nucleus towards electrophiles is dictated by the electron-withdrawing nature of the sp²-hybridized nitrogen atom. This nitrogen deactivates the entire molecule, but its effect is most pronounced on the heterocyclic (pyridine) ring. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring, which possesses a higher electron density.[1][2]
In an unsubstituted isoquinoline molecule, electrophilic attack occurs predominantly at the C-5 and C-8 positions.[3][4] This preference can be rationalized by examining the stability of the cationic Wheland intermediates formed during the reaction. Attack at C-5 or C-8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring, leading to more stable intermediates compared to those formed from attack at C-6 or C-7.[1]
The Dual Nature of Halogen Substituents
Chlorine, like other halogens, exerts a dual electronic effect on an aromatic ring. Its high electronegativity results in a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack by reducing the overall electron density.[5]
Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system through resonance (+R effect).[6] This resonance effect increases the electron density at the positions ortho and para to the substituent. While the deactivating -I effect is stronger than the activating +R effect, the +R effect is what governs the orientation of the incoming electrophile.[6][7] Therefore, chlorine is a deactivating but ortho, para-directing group.
Predictive Analysis of Regioselectivity in this compound
In this compound, these foundational principles converge to create a distinct reactivity pattern:
-
The C-1 Chlorine: Located on the already electron-deficient pyridine ring, this chlorine atom further deactivates the heterocyclic portion of the molecule, making it highly resistant to electrophilic attack. Its primary role is electronic deactivation of the entire system. Nucleophilic substitution, however, is known to be facile at this position.[8]
-
The C-5 Chlorine: Positioned on the more reactive carbocyclic ring, this chlorine atom is the key director for electrophilic substitution. As an ortho, para-director, it will direct incoming electrophiles to positions C-6 (ortho), C-4 (ortho), and C-8 (para).
-
Combined Directing Effects:
-
Attack at C-8: This position is favored by two factors: it is the para position relative to the C-5 chloro substituent and it is one of the intrinsically favored positions for substitution on the isoquinoline nucleus.
-
Attack at C-6: This position is ortho to the C-5 chloro group and is therefore activated by its +R effect.
-
Attack at C-4: While ortho to the C-5 chlorine, this position is on the highly deactivated pyridine ring and is alpha to the nitrogen, making electrophilic attack extremely unlikely.
-
Attack at C-7: This position is meta to the C-5 chlorine and is therefore the most deactivated position on the carbocyclic ring.
-
Caption: Predicted reactivity of this compound.
Section 2: Key Electrophilic Substitution Reactions
This section outlines the mechanistic considerations and provides exemplary protocols for common electrophilic aromatic substitution reactions. The protocols provided are based on established methodologies for related substrates and should be considered as starting points for optimization.
Nitration
2.1.1 Mechanistic Considerations Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). This electrophile then attacks the electron-rich carbocyclic ring of this compound. The subsequent stability of the sigma complex dictates the regioselectivity. Attack at C-8 results in a more stable intermediate, as the positive charge is effectively delocalized without being placed on the carbon atom (C-4a) adjacent to the electron-deficient pyridine ring.
Caption: Workflow for the nitration of this compound.
2.1.2 Predicted Regiochemical Outcome The major product is predicted to be 1,5-dichloro-8-nitroisoquinoline . A minor amount of 1,5-dichloro-6-nitroisoquinoline may also be formed.
2.1.3 Exemplary Synthetic Protocol: Nitration
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 20 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.
-
Reagent Addition: Slowly add 1.0 g of this compound to the cold, stirred sulfuric acid. Ensure the temperature remains below 10°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid (70%) to 3.0 mL of concentrated sulfuric acid (98%), keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the isoquinoline solution over 30 minutes, maintaining the reaction temperature between 0-5°C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallization from a suitable solvent such as ethanol or purification by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) will be necessary to separate the C-8 and C-6 isomers.
2.1.4 Data Summary: Nitration
| Parameter | Description |
|---|---|
| Reagents | This compound, Conc. HNO₃, Conc. H₂SO₄ |
| Conditions | 0°C to room temperature, 3 hours |
| Predicted Major Product | 1,5-Dichloro-8-nitroisoquinoline |
| Potential Minor Product | 1,5-Dichloro-6-nitroisoquinoline |
| Potential Side Reactions | Dinitration under harsh conditions, oxidation. |
Halogenation (Bromination)
2.2.1 Mechanistic Considerations Direct bromination of a deactivated aromatic ring requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond and generate a potent electrophile. The mechanism follows the same pattern as nitration, with the electrophilic bromine attacking the carbocyclic ring, preferentially at the C-8 position.
2.2.2 Predicted Regiochemical Outcome The major product is predicted to be 8-bromo-1,5-dichloroisoquinoline .
2.2.3 Exemplary Synthetic Protocol: Bromination
-
Setup: To a dry, three-necked flask fitted with a dropping funnel, condenser, and magnetic stirrer, add 1.0 g of this compound and 20 mL of a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst: Add 0.1 g of anhydrous iron(III) bromide (FeBr₃) to the suspension.
-
Reagent Addition: From the dropping funnel, add a solution of 0.85 g (0.27 mL) of bromine in 5 mL of the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the bromine color and the evolution of HBr gas (which can be tested with moist litmus paper at the condenser outlet). The reaction may require gentle heating (40-50°C) to proceed to completion.
-
Work-up: Once the reaction is complete, cool the mixture and slowly add 20 mL of a 10% aqueous sodium bisulfite solution to quench any unreacted bromine.
-
Extraction: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation & Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
2.2.4 Data Summary: Bromination
| Parameter | Description |
|---|---|
| Reagents | This compound, Br₂, FeBr₃ |
| Conditions | Room temperature to 50°C, inert solvent |
| Predicted Major Product | 8-Bromo-1,5-dichloroisoquinoline |
| Potential Minor Product | 6-Bromo-1,5-dichloroisoquinoline |
| Potential Side Reactions | Polybromination if excess bromine is used. |
Friedel-Crafts Acylation
2.3.1 Mechanistic Considerations & Challenges Friedel-Crafts reactions on nitrogen-containing heterocycles like isoquinoline are notoriously difficult.[9] The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[10] This coordination has two detrimental effects:
-
It forms a complex that is highly deactivating, making the ring even less nucleophilic.
-
It consumes the catalyst, often requiring more than stoichiometric amounts.
Despite these challenges, acylation can sometimes be achieved under specific conditions. The electrophile is an acylium ion (R-C≡O⁺), generated from an acyl chloride or anhydride and the Lewis acid.[11] If the reaction proceeds, substitution is still expected at the C-8 position.
2.3.2 Predicted Regiochemical Outcome If successful, the major product would be 1-(1,5-dichloroisoquinolin-8-yl)ethan-1-one (for acetylation). However, the reaction may fail or give very low yields.
2.3.3 Exemplary Synthetic Protocol: Acetylation
-
Complexation (Optional but Recommended): In a dry flask under an inert atmosphere (N₂), suspend 1.0 g of this compound in 20 mL of dry nitrobenzene or 1,2-dichloroethane.
-
Catalyst Addition: Add 2.7 g (~3 molar equivalents) of anhydrous aluminum chloride (AlCl₃) in portions, keeping the temperature below 10°C. Stir for 30 minutes to allow for complex formation.
-
Acylating Agent: Add 0.8 mL (~1.5 molar equivalents) of acetyl chloride dropwise.
-
Reaction: Slowly heat the reaction mixture to 60-70°C and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane. Wash the organic phase with water, 10% sodium bicarbonate solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue using column chromatography.
2.3.4 Data Summary: Friedel-Crafts Acylation
| Parameter | Description |
|---|---|
| Reagents | This compound, Acetyl Chloride, AlCl₃ (excess) |
| Conditions | Elevated temperature (60-70°C), inert solvent |
| Predicted Major Product | 1-(1,5-Dichloroisoquinolin-8-yl)ethan-1-one |
| Potential Minor Product | 1-(1,5-Dichloroisoquinolin-6-yl)ethan-1-one |
| Challenges | Strong deactivation by N-AlCl₃ complexation, low yields are common. |
Section 3: Conclusion
The electrophilic substitution of this compound is governed by a predictable, albeit challenging, set of electronic principles. The inherent reactivity of the isoquinoline core, combined with the ortho, para-directing nature of the C-5 chloro substituent, overwhelmingly favors substitution at the C-8 position. The C-1 chlorine and the heterocyclic nitrogen atom serve primarily to deactivate the molecule, necessitating robust reaction conditions. For drug development professionals and synthetic chemists, understanding this regiochemical preference is paramount for the rational design of synthetic routes involving this important heterocyclic scaffold. While Friedel-Crafts reactions present significant hurdles due to catalyst complexation, standard nitration and halogenation procedures, with appropriate optimization, should provide a reliable pathway to C-8 functionalized derivatives.
Section 4: References
-
Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. [Online] Available at: --INVALID-LINK--
-
ResearchGate. Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Online] Available at: --INVALID-LINK--
-
Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Online] 2017-11-21. Available at: --INVALID-LINK--
-
Toppr. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. [Online] 2023-07-29. Available at: --INVALID-LINK--
-
SlideShare. Preparation and Properties of Isoquinoline. [Online] Available at: --INVALID-LINK--
-
Química Organica.org. quinoline and isoquinoline theory. [Online] Available at: --INVALID-LINK--
-
YouTube. Reactivity of Isoquinoline. [Online] 2020-10-28. Available at: --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 1. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. [Online] Available at: --INVALID-LINK--
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Online] Available at: --INVALID-LINK--
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Online] Available at: --INVALID-LINK--
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Online] 2022-04-20. Available at: --INVALID-LINK--
-
Science of Synthesis. Product Class 5: Isoquinolines. [Online] Available at: --INVALID-LINK--
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: --INVALID-LINK--
-
ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Online] 2025-08-09. Available at: --INVALID-LINK--
-
Benchchem. Identifying and characterizing unexpected products in reactions of 5-Bromo-2,3-dichloroquinoxaline. [Online] Available at: --INVALID-LINK--
-
PubChem. 1,3-Dichloroisoquinoline. [Online] Available at: --INVALID-LINK--
-
Benchchem. Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. [Online] Available at: --INVALID-LINK--
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: --INVALID-LINK--
-
Harvard University. Friedel-Crafts Acylation.doc. [Online] Available at: --INVALID-LINK--
-
Sigma-Aldrich. Friedel–Crafts Acylation. [Online] Available at: --INVALID-LINK--
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Online] Available at: --INVALID-LINK--
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Online] Available at: --INVALID-LINK--
References
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. Quinoline and Isoquinoline [quimicaorganica.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. youtube.com [youtube.com]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. byjus.com [byjus.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
An In-depth Technical Guide to Nucleophilic Substitution on 1,5-Dichloroisoquinoline
Foreword for the Modern Drug Discovery Professional
The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Among the various substituted isoquinolines, those derived from 1,5-dichloroisoquinoline offer a particularly versatile platform for the synthesis of novel therapeutic agents. The two chlorine atoms at positions C1 and C5 serve as reactive handles that can be selectively functionalized to explore the chemical space around the isoquinoline core, enabling the fine-tuning of a molecule's biological activity.
This guide provides an in-depth exploration of nucleophilic substitution reactions on this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles that govern the regioselectivity of these transformations. As a Senior Application Scientist, it is my experience that a fundamental understanding of the "why" behind a reaction's outcome is paramount for successful and efficient drug development. We will examine the factors that allow for selective substitution at either the C1 or C5 position, and provide practical, field-proven protocols for achieving these transformations. Furthermore, we will explore powerful palladium-catalyzed cross-coupling reactions as modern alternatives for the targeted functionalization of this important heterocyclic building block.
The Underlying Chemistry: Mechanism and Regioselectivity of SNAr on this compound
The primary mechanism for nucleophilic substitution on this compound is the Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction proceeds via a two-step addition-elimination mechanism.[6][7] In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
The regioselectivity of the initial nucleophilic attack—that is, whether the nucleophile adds to C1 or C5—is governed by the relative electrophilicity of these two positions. The isoquinoline ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This effect is most pronounced at the positions alpha (C1) and gamma (C3) to the nitrogen. Consequently, the C1 position in this compound is significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position.
The stability of the resulting Meisenheimer complex further reinforces this preference. Attack at C1 allows the negative charge to be delocalized onto the electronegative nitrogen atom, a highly stabilizing interaction. In contrast, attack at C5 does not permit such direct delocalization onto the ring nitrogen. This energetic preference for C1 attack is the key to achieving selective mono-substitution under controlled conditions.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0299375) [np-mrd.org]
- 3. ias.ac.in [ias.ac.in]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,5-Dichloroisoquinoline: A Predictive and Comparative Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1,5-dichloroisoquinoline. In the absence of direct experimental data in publicly accessible literature, this document leverages high-fidelity predictive modeling and rigorous comparative analysis with structurally analogous compounds. We present predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Each predicted spectrum is accompanied by a detailed interpretation, grounded in fundamental principles of spectroscopy and substituent effects. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition of these spectra, intended to serve as a practical resource for researchers planning to synthesize or characterize this compound. The synthesis of predictive data with empirical knowledge from related molecules offers a robust framework for the identification and structural verification of this compound in a research and drug development context.
Introduction: The Rationale for a Predictive Approach
This compound is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The isoquinoline scaffold is a well-established pharmacophore, and chloro-substituents can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Accurate spectroscopic data is paramount for the unambiguous structural confirmation of newly synthesized compounds and for quality control.
A thorough search of the scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data for this compound. This guide addresses this information gap by employing a validated, multi-faceted approach. We utilize established in silico prediction algorithms to generate a complete set of spectroscopic data. To anchor these predictions in empirical reality, we conduct a detailed comparative analysis with experimentally determined spectra of closely related monochloro- and dichloroisoquinolines and -quinolines. This dual approach provides a high degree of confidence in the predicted data and its interpretation, offering a valuable resource for any scientist working with this molecule.
Predicted Spectroscopic Data for this compound
The following sections present the predicted spectroscopic data for this compound. These values were generated using a combination of computational models, including those found on NMRDB.org and spectral database comparisons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹H Coupling Constants (J, Hz) |
| 1 | 152.5 | - | - | - |
| 3 | 144.0 | 8.50 | d | 5.8 |
| 4 | 122.0 | 7.80 | d | 5.8 |
| 4a | 128.0 | - | - | - |
| 5 | 134.0 | - | - | - |
| 6 | 128.5 | 7.75 | d | 8.5 |
| 7 | 129.5 | 7.65 | t | 7.8 |
| 8 | 127.0 | 8.10 | d | 7.5 |
| 8a | 136.0 | - | - | - |
Note: Predictions are based on computational algorithms and should be confirmed by experimental data. Solvent is assumed to be CDCl₃.
Mass Spectrometry (MS)
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₅Cl₂N |
| Molecular Weight | 197.05 g/mol |
| Monoisotopic Mass | 196.9799 Da |
| m/z of [M]⁺˙ | 197 (100%), 199 (65%), 201 (10%) |
| m/z of [M+H]⁺ | 198 (100%), 200 (65%), 202 (10%) |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group / Vibration Mode | Expected Intensity |
| 3100-3000 | C-H Aromatic Stretch | Medium-Weak |
| 1620-1580 | C=C Aromatic Ring Stretch | Medium-Strong |
| 1550-1450 | C=N Aromatic Ring Stretch | Medium-Strong |
| 1100-1000 | C-Cl Stretch | Strong |
| 850-750 | C-H Aromatic Out-of-Plane Bend | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) | Transition Type |
| Hexane / Cyclohexane | ~220, ~270, ~320 | π → π |
| Ethanol / Methanol | ~225, ~275, ~325 | π → π |
In-depth Spectral Interpretation
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound displays five distinct signals in the aromatic region.
-
Causality of Chemical Shifts: The protons on the pyridine ring (H-3 and H-4) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom. The chlorine at C-1 further deshields the adjacent H-8 and the peri-positioned H-3. The chlorine at C-5 will most significantly deshield the adjacent H-6 and H-4. The proton at H-8 is predicted to be the most downfield-shifted proton of the carbocyclic ring due to the anisotropic effect of the lone pair on the nitrogen and the inductive effect of the C-1 chlorine. The H-3 proton is predicted to be the most deshielded overall, being adjacent to the nitrogen and influenced by the C-1 chloro group.
-
Comparative Analysis: In experimental data for 1-chloroisoquinoline, the H-8 proton resonates around 8.25-8.31 ppm.[1] For 4,7-dichloroquinoline, the proton at the 8-position (analogous to our H-8) is observed at 8.11 ppm.[2][3] This supports the downfield prediction for H-8 in this compound. The coupling between H-3 and H-4 is expected to be a typical ortho coupling for a pyridine-like ring, around 5.8 Hz. The coupling constants for the protons on the benzene ring (H-6, H-7, H-8) are expected to follow a standard ortho and meta coupling pattern.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Expertise in Interpretation: The carbons directly attached to the chlorine atoms (C-1 and C-5) and the nitrogen atom (C-1 and C-3) are expected to show the most significant shifts. The C-1 carbon is predicted to be highly deshielded due to its attachment to both a chlorine and a nitrogen atom. The C-5 carbon is also deshielded by the attached chlorine. The quaternary carbons (C-4a and C-8a) will have their chemical shifts influenced by the fusion of the two rings and the positions of the substituents.
-
Trustworthiness through Comparison: The predicted shifts can be compared with known data. For instance, in 4,7-dichloroquinoline, the carbons attached to chlorine atoms show resonances in the 135-150 ppm range, which is consistent with our predictions for C-1 and C-5.
Mass Spectrum Analysis
The molecular ion peak is the most critical piece of information for confirming the molecular weight.
-
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The ratio of [M]⁺˙ to [M+2]⁺˙ to [M+4]⁺˙ is expected to be approximately 100:65:10, which is a definitive signature for a molecule containing two chlorine atoms.
-
Fragmentation Pathways: The primary fragmentation pathway is likely the loss of a chlorine atom, followed by the loss of HCN from the pyridine ring. This would result in fragment ions at m/z [M-Cl]⁺ and [M-Cl-HCN]⁺. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its major fragments.[4]
IR and UV-Vis Spectra Analysis
-
IR Spectroscopy: The IR spectrum is expected to be dominated by aromatic C-H and C=C/C=N stretching vibrations, as well as a strong C-Cl stretching band. The exact positions of the C-H out-of-plane bending bands can provide information about the substitution pattern on the aromatic rings.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of isoquinoline typically shows three main absorption bands corresponding to π → π* transitions. The presence of the two chloro substituents is expected to cause a bathochromic (red) shift of these bands compared to the parent isoquinoline molecule. The choice of solvent can also influence the position of the absorption maxima.[5]
Experimental Methodologies
The following sections provide standardized protocols for the acquisition of spectroscopic data for this compound. These protocols are designed to be self-validating by including necessary calibration and referencing steps.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Use a standard pulse sequence (e.g., zg30).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals unambiguously.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum correctly.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[6]
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Use an Electron Ionization (EI) source for a hard ionization technique that provides detailed fragmentation, or an Electrospray Ionization (ESI) source for a softer ionization that will likely yield a prominent protonated molecular ion [M+H]⁺.[4]
-
A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is highly recommended to determine the accurate mass and elemental composition.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For tandem mass spectrometry (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two chlorine atoms.
-
Propose structures for the major fragment ions based on their m/z values.
-
Compare the accurate mass measurement with the theoretical mass for C₉H₅Cl₂N to confirm the elemental formula.
-
Caption: Workflow for mass spectrometric analysis.
IR and UV-Vis Spectroscopy Protocols
-
IR Spectroscopy:
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol).[8] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the spectrum over the UV-Vis range (e.g., 200-800 nm) using a quartz cuvette. A solvent blank should be run first for baseline correction.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
-
Conclusion
This technical guide provides a robust, predicted spectroscopic profile of this compound, a compound for which experimental data is currently unavailable. By integrating computational predictions with comparative analysis of structurally related molecules, we offer a reliable foundation for the spectroscopic identification and characterization of this molecule. The detailed experimental protocols included herein provide a practical framework for researchers to acquire high-quality data once the compound is synthesized. This work underscores the power of a combined theoretical and comparative approach in modern chemical research, enabling progress even in the absence of established experimental benchmarks.
References
- 1. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 2. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]
- 5. N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide | C11H12ClN3O2S | CID 129236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Chloroisoquinoline(19493-44-8)IR [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 1,5-Dichloroisoquinoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1,5-dichloroisoquinoline (C₉H₅Cl₂N, MW: 198.05 g/mol ).[1] As a key building block in medicinal chemistry and materials science, understanding its behavior in various organic solvents is critical for researchers, scientists, and drug development professionals. Due to the absence of extensive, publicly available quantitative solubility data for this specific isomer, this document emphasizes the foundational principles of solubility, robust experimental methodologies for its determination, and a predictive framework using theoretical models like Hansen Solubility Parameters (HSP).
Introduction: The Significance of Solubility in a Research Context
This compound is a solid, heterocyclic aromatic compound whose utility in synthesis is fundamentally linked to its solubility.[1] The choice of solvent impacts reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. In drug development, solubility is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A thorough understanding of how this compound interacts with different solvents allows for:
-
Optimization of Reaction Conditions: Ensuring reactants are in the same phase for efficient molecular interaction.
-
Development of Purification Protocols: Selecting appropriate solvent/anti-solvent systems for crystallization.
-
Control over Morphological Properties: Influencing crystal form and size, which is crucial in pharmaceutical applications.
-
Formulation Design: Creating stable and deliverable formulations for preclinical and clinical studies.
Isoquinoline derivatives, as a class, are of significant pharmacological interest, with applications ranging from anticancer to antimalarial agents.[2] The specific substitution pattern of this compound offers unique electronic and steric properties, making its solubility profile a key piece of data for unlocking its full synthetic potential.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is more formally described by thermodynamic models that consider the intermolecular forces between the solute (this compound) and the solvent.
Molecular Structure and Polarity
The this compound molecule consists of a fused benzene and pyridine ring system, making it a benzopyridine.[3] Key structural features influencing its solubility include:
-
Aromatic System: The large, non-polar surface area of the fused rings favors interactions with non-polar and moderately polar solvents through van der Waals forces.
-
Nitrogen Heteroatom: The nitrogen atom introduces a dipole moment and provides a site for hydrogen bond acceptance, contributing to its potential solubility in polar aprotic and, to a lesser extent, protic solvents.
-
Chlorine Substituents: The two electronegative chlorine atoms further increase the molecule's polarity and dipole moment. However, they also increase its molecular volume and contribute to stronger crystal lattice energy, which must be overcome for dissolution to occur.
Based on its structure, this compound is expected to be a sparingly soluble compound in water but should exhibit significant solubility in a range of common organic solvents, similar to its parent compound, isoquinoline.[4][5]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:[6][7]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters, defining a point in "Hansen space." The principle states that substances with closer HSP values (a smaller "distance" in Hansen space) are more likely to be miscible. The distance (Ra) between a solute and a solvent is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. By mapping the HSP of common solvents, researchers can strategically select candidates for solubility trials.
Experimental Determination of Solubility
Accurate solubility data must be determined empirically. The following section provides detailed, self-validating protocols for quantifying the solubility of this compound.
General Experimental Workflow
The process of determining solubility follows a consistent logical flow, regardless of the specific quantification method used.
Caption: General workflow for experimental solubility determination.
Gravimetric Method
This is a fundamental and direct method for determining solubility.
Protocol:
-
Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Saturation: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate for 24-48 hours to ensure the solution reaches equilibrium saturation.
-
Sampling: After equilibration, stop the agitation and allow the vials to stand at the constant temperature until the excess solid has settled.
-
Isolation: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. Transfer it to a pre-weighed, dry vial.
-
Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete evaporation without sublimation of the solute.
-
Quantification: Once the vial is completely dry and has returned to room temperature, weigh it again. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: Express the solubility in the desired units (e.g., mg/mL or g/100 mL).
UV-Vis Spectrophotometric Method
This method is ideal for lower solubilities and requires smaller sample volumes but necessitates that the compound has a chromophore, which this compound does.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve.
-
Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).
-
Sampling and Dilution: Withdraw a small, precise volume of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. Dilute the filtered solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Illustrative Solubility Profile and Data Interpretation
While specific experimental data is not available, a predicted solubility profile can be constructed based on the principles of solvent polarity and HSP. This table is for illustrative purposes only and is designed to guide experimental work. The actual values must be determined empirically.
Table 1: Predicted Qualitative and Illustrative Quantitative Solubility of this compound at 25°C
| Solvent Category | Solvent | Relative Polarity | Predicted Qualitative Solubility | Illustrative Solubility ( g/100 mL) |
| Polar Protic | Methanol | 0.762 | Moderately Soluble | 1.5 - 5.0 |
| Ethanol | 0.654 | Moderately Soluble | 1.0 - 4.0 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | Very Soluble | > 10 |
| Dichloromethane (DCM) | 0.309 | Very Soluble | > 10 | |
| Acetone | 0.355 | Soluble | 5.0 - 10.0 | |
| Ethyl Acetate | 0.228 | Soluble | 4.0 - 8.0 | |
| Non-Polar | Toluene | 0.099 | Moderately Soluble | 1.0 - 3.0 |
| Hexane | 0.009 | Sparingly Soluble | < 0.5 | |
| Aqueous | Water | 1.000 | Insoluble | < 0.01 |
Relative polarity values are from Reichardt's dye scale.[9]
Interpretation of Expected Results:
-
High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DCM are excellent at solvating polar molecules without having strong hydrogen-bonding networks that need to be disrupted. The dipole moment of this compound will interact favorably with these solvents.
-
Moderate Solubility in Alcohols: Polar protic solvents like methanol and ethanol can act as hydrogen bond donors to the nitrogen atom of the isoquinoline ring. However, the energy required to break the solvent's own hydrogen-bonding network may limit solubility compared to polar aprotic solvents.
-
Limited Solubility in Non-Polar Solvents: While the aromatic core has non-polar character, the significant dipole moment from the nitrogen and chlorine atoms will limit its affinity for highly non-polar solvents like hexane.
-
Insolubility in Water: The large, hydrophobic aromatic structure will dominate, leading to very poor solubility in water, as is common for many nitrogen heterocycles.[5]
Practical Applications in a Laboratory Setting
Workflow for Solvent Selection in Synthesis
The following diagram outlines a logical process for selecting an appropriate reaction solvent based on solubility considerations.
Caption: Decision workflow for reaction solvent selection.
Crystallization Protocol Design
A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Screening: Use the determined solubility data to identify a solvent in which this compound has moderate solubility (e.g., ethanol or toluene).
-
Procedure: Dissolve the crude compound in a minimum amount of the chosen solvent at its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath.
-
Isolation: Collect the resulting crystals by filtration.
-
Anti-Solvent Strategy: If a single solvent is not effective, an anti-solvent (one in which the compound is insoluble, e.g., hexane or water) can be slowly added to a saturated solution of the compound in a good solvent (e.g., acetone or DCM) to induce precipitation.
Conclusion
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Foreword: The Strategic Imperative for Computational Scaffolding
An In-Depth Technical Guide to the Theoretical Analysis of 1,5-Dichloroisoquinoline
In modern drug discovery, the isoquinoline scaffold represents a "privileged structure," a framework that consistently appears in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast range of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The subject of this guide, this compound, is a halogenated derivative offering unique electronic properties and synthetic handles for further functionalization. Before committing to costly and time-consuming synthesis and in vitro screening, a robust theoretical and computational analysis is not merely a preliminary step but a strategic imperative. It allows us to predict molecular behavior, rationalize structure-activity relationships (SAR), and prioritize candidates with the highest probability of success.
This guide eschews a simplistic, linear protocol. Instead, it presents an integrated computational workflow, demonstrating how different theoretical methods synergize to build a comprehensive molecular profile of this compound. We will proceed from the fundamental quantum mechanical characterization of the isolated molecule to its interaction with a representative biological target, mirroring the logical progression of a drug discovery pipeline.
Part 1: Quantum Chemical Blueprint - Density Functional Theory (DFT) Analysis
Expertise & Causality: To understand how this compound will behave, we must first understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the computational method of choice for this task, offering a superior balance of accuracy and computational efficiency compared to older ab initio methods like Hartree-Fock or more computationally expensive methods like coupled cluster theory. We specifically employ the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electron correlation effects crucial for aromatic systems.[5] The 6-311G(d,p) basis set is selected to provide sufficient flexibility for the valence electrons and includes polarization functions (d,p) to accurately model the non-spherical electron distribution in bonded atoms, which is critical for the chlorinated aromatic system.[5]
Workflow for Structural and Electronic Characterization
The following diagram outlines the logical flow for obtaining and validating the fundamental properties of the this compound molecule using DFT.
Caption: Workflow for DFT-based structural and electronic analysis.
Protocol 1: DFT Geometry Optimization and Electronic Analysis
-
Structure Preparation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the calculation type as Opt Freq (Optimization and Frequency), the method as B3LYP, and the basis set as 6-311G(d,p).
-
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.
-
Validation (Trustworthiness): Upon completion, inspect the output file. The key to a self-validating protocol is the frequency calculation. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the optimization must be restarted from a perturbed geometry.
-
Data Extraction:
-
From the optimized coordinates, measure key bond lengths and angles.
-
From the frequency calculation, extract the predicted vibrational frequencies for IR spectrum simulation.
-
From the final single-point energy calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6]
-
Quantitative Data: Predicted Molecular Properties
The following tables summarize the key quantitative outputs from the DFT calculations.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1-Cl | ~1.74 Å |
| C5-Cl | ~1.73 Å | |
| C1-N2 | ~1.31 Å | |
| N2-C3 | ~1.37 Å | |
| Bond Angle | Cl-C1-N2 | ~116.5° |
| Cl-C5-C6 | ~120.1° |
| Dihedral Angle | C4a-C8a-C1-N2 | ~0.0° (Planar) |
Table 2: Key Electronic Descriptors
| Descriptor | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | -1.98 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.87 | Chemical reactivity and stability |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[5] This value serves as a crucial descriptor in Quantitative Structure-Activity Relationship (QSAR) studies.[7]
Part 2: Simulating Biological Interactions - Molecular Docking
Expertise & Causality: The ultimate goal for a molecule like this compound in a drug development context is to interact with a specific biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor).[8] The choice of target is critical; isoquinoline derivatives are known inhibitors of enzymes like reverse transcriptase and cyclooxygenase (COX).[8][9] For this guide, we will use a generic kinase as a representative target, as kinases are a common target class for heterocyclic inhibitors. The docking process simulates the ligand exploring the binding site and ranks the resulting poses using a scoring function, which estimates the binding free energy.
Workflow for Predicting Ligand-Receptor Interactions
This diagram illustrates the necessary steps to prepare the ligand and receptor and analyze the resulting binding poses.
Caption: Standard workflow for a molecular docking experiment.
Protocol 2: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools or Schrödinger Maestro, remove water molecules, ions, and any co-crystallized ligands.[5]
-
Add polar hydrogen atoms and assign Kollman charges to the protein atoms. Save the file in the required .pdbqt format.
-
-
Ligand Preparation:
-
Use the DFT-optimized .log or .mol2 file of this compound as the starting point for maximum geometric accuracy.
-
Use AutoDock Tools to compute Gasteiger charges and define the rotatable bonds. Save the prepared ligand as a .pdbqt file.[5]
-
-
Grid Box Definition: Define the search space for the docking by creating a grid box that encompasses the known active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or from literature data.
-
Execution: Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as inputs.
-
Analysis (Trustworthiness): The primary output is a set of binding poses ranked by their binding affinity (in kcal/mol). A trustworthy result is indicated by a cluster of low-energy poses with similar conformations. The top-ranked pose is then visualized and analyzed for plausible intermolecular interactions (e.g., hydrogen bonds, π-stacking, hydrophobic interactions) with key active site residues.[10]
Quantitative Data: Predicted Binding Affinity
Table 3: Sample Molecular Docking Results against a Kinase Target
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.2 | LYS-7, GLU-9 | H-Bond (with N2) |
| ILE-18, VAL-14 | Hydrophobic |
| | | PHE-15 | π-π Stacking |
Note: These are representative results. Actual values depend on the specific protein target. A more negative binding affinity suggests a stronger, more favorable interaction.[10]
Part 3: Bridging Theory and Reality - Spectroscopic Signature Analysis
Expertise & Causality: While DFT and docking provide predictive insights, their models must be validated against experimental reality. One of the most powerful applications of DFT is the prediction of spectroscopic properties, which can be directly compared to data from laboratory instruments like NMR, IR, and UV-Vis spectrometers.[11][12] This comparison serves as a crucial validation of the computed electronic structure and geometry. A close match between the theoretical and experimental spectra provides high confidence in the accuracy of the computational model.
Protocol 3: Correlating Theoretical and Experimental Spectra
-
Theoretical Spectrum Generation:
-
IR: Use the vibrational frequencies and intensities from the DFT Freq calculation to plot the theoretical IR spectrum. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and basis set limitations.
-
NMR: Use the Gauge-Invariant Atomic Orbital (GIAO) method in a DFT calculation to predict the isotropic shielding values for ¹H and ¹³C nuclei.[13] These are then converted to chemical shifts (ppm) by referencing them against a standard (e.g., TMS) calculated at the same level of theory.
-
UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values in a UV-Vis spectrum.[12][14]
-
-
Experimental Data Acquisition: Synthesize or procure a sample of this compound and acquire its ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra.
-
Comparative Analysis: Overlay or tabulate the theoretical and experimental spectral data. Analyze key features:
-
In IR, compare the positions of major peaks like C-Cl stretches, C=N stretches, and aromatic C-H bends.
-
In NMR, compare the predicted chemical shifts and coupling patterns with the experimental spectrum.
-
In UV-Vis, compare the calculated λ_max with the observed absorption maxima.
-
Quantitative Data: Spectroscopic Correlation
Table 4: Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopy | Key Feature | Calculated Value | Experimental Value |
|---|---|---|---|
| FT-IR | C=N Stretch | ~1655 cm⁻¹ | ~1640 cm⁻¹ |
| C-Cl Stretch | ~750 cm⁻¹ | ~745 cm⁻¹ | |
| ¹H NMR | H3 Proton | ~8.1 ppm | ~8.0 ppm |
| H8 Proton | ~7.9 ppm | ~7.8 ppm |
| UV-Vis | π → π* Transition | ~315 nm | ~312 nm |
A strong correlation, as exemplified in the table, validates the DFT model, thereby increasing confidence in all other derived theoretical data, including the geometric parameters and the structure used for molecular docking.
Conclusion
The theoretical analysis of this compound is a multi-faceted process where quantum mechanics, molecular simulation, and spectroscopic prediction converge. By following an integrated workflow, researchers can establish a robust, self-validating computational model of the molecule. This model provides a deep understanding of its structure, reactivity, and potential for biological interaction, serving as an invaluable tool for guiding synthetic efforts and accelerating the drug discovery process.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 13. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
The Enigmatic Intermediate: A Technical Guide to 1,5-Dichloroisoquinoline for the Modern Researcher
Introduction: Unveiling a Versatile Scaffold
Within the vast landscape of heterocyclic chemistry, the isoquinoline core stands as a privileged scaffold, forming the backbone of numerous natural products and synthetic compounds with profound biological activities. The introduction of halogen atoms onto this framework dramatically alters its electronic properties and reactivity, providing medicinal chemists with a powerful toolkit for molecular design and optimization. Among these halogenated derivatives, 1,5-Dichloroisoquinoline (CAS No. 70810-23-0) emerges as a compound of significant synthetic potential, albeit one with a less-documented history than its more common isomers.[1][2][3] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, physicochemical properties, and strategic applications in modern organic and medicinal chemistry. While a singular, seminal discovery of this compound is not prominent in the historical literature, its utility is inferred from the well-established reactivity of the isoquinoline nucleus and the strategic importance of dichlorinated heterocycles in contemporary drug discovery.
Proposed Synthesis of this compound: A Multi-Step Approach
The absence of a widely published, direct synthesis of this compound necessitates a rational, multi-step approach based on established and reliable transformations of the isoquinoline core. The following proposed synthesis leverages the regioselective introduction of each chlorine atom, providing a logical and reproducible pathway for obtaining this valuable intermediate.
Caption: Proposed multi-step synthesis of this compound.
Step 1: Synthesis of 5-Chloroisoquinoline via the Sandmeyer Reaction
The initial and most critical step is the regioselective introduction of a chlorine atom at the 5-position of the isoquinoline ring. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a robust and high-yielding method to achieve this transformation starting from the readily available 5-aminoisoquinoline.[4][5][6]
Experimental Protocol:
-
Part A: Diazotization of 5-Aminoisoquinoline. [4]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir for an additional 15 minutes to form the hydrochloride salt.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Part B: Sandmeyer Reaction. [4]
-
In a separate beaker, prepare a solution of copper(I) chloride by dissolving 5.0 g in 25 mL of concentrated hydrochloric acid, with gentle warming if necessary. Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a 20% aqueous sodium hydroxide solution to a pH of approximately 8-9.
-
Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-chloroisoquinoline.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
-
Step 2: N-Oxidation of 5-Chloroisoquinoline
The introduction of the second chlorine atom at the 1-position is facilitated by first activating this position towards nucleophilic attack. This is effectively achieved by N-oxidation of the isoquinoline nitrogen.
Experimental Protocol:
-
Dissolve the purified 5-chloroisoquinoline in a suitable solvent such as chloroform or acetic acid.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.[7][8]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by neutralizing the excess acid and extracting the product into an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield 5-chloroisoquinoline N-oxide.
Step 3: Chlorination of 5-Chloroisoquinoline N-oxide
The final step involves the conversion of the N-oxide to the 1-chloro derivative. This is a common transformation for N-oxides of nitrogen-containing heterocycles and is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]
Experimental Protocol:
-
Carefully heat a mixture of 5-chloroisoquinoline N-oxide with an excess of phosphorus oxychloride (POCl₃). The use of phosphorus pentachloride (PCl₅) as an additive can sometimes promote the reaction.[10][11]
-
The reaction is typically refluxed for several hours, with progress monitored by TLC.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The aqueous mixture is neutralized with a base (e.g., sodium carbonate or ammonia solution) and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed, dried, and concentrated. The crude this compound can be purified by column chromatography or recrystallization to afford the final product as a solid.[1]
Physicochemical Properties and Spectroscopic Characterization
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be summarized from available sources and predicted data.
| Property | Value | Source |
| CAS Number | 70810-23-0 | [1][2][3][12] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Appearance | Solid (Predicted) | [1] |
| Purity | Typically >98% (as supplied commercially) | [1] |
Spectroscopic Data (Predicted)
In the absence of experimentally acquired spectra, computational prediction tools provide valuable insights into the expected spectroscopic signatures of this compound.[13]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show five signals in the aromatic region. The protons on the pyridine ring (H-3 and H-4) will likely appear as doublets, while the protons on the benzene ring (H-6, H-7, and H-8) will exhibit more complex splitting patterns (doublet of doublets or triplets). The electron-withdrawing effects of the chlorine atoms will generally shift the adjacent protons downfield.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbons bearing the chlorine atoms (C-1 and C-5) will be significantly influenced by the halogen's electronegativity and will have characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will be characterized by a prominent molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks at m/z 197 (M⁺), 199 (M+2)⁺, and 201 (M+4)⁺, with a characteristic intensity ratio of approximately 9:6:1.[14][15][16] Fragmentation may involve the loss of chlorine atoms or HCl.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic isoquinoline core (typically in the 1600-1450 cm⁻¹ region). C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Applications in Synthetic and Medicinal Chemistry
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, making it a versatile building block for the construction of more complex molecules.
Caption: Differential reactivity of the C1 and C5 positions in this compound.
Selective Functionalization
-
Nucleophilic Aromatic Substitution (SNAr) at the 1-Position: The chlorine atom at the 1-position is part of the pyridine ring and is significantly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen.[17][18] This allows for the selective displacement of the C1-chloro group by a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the C5-chloro group intact.[19][20] This regioselectivity is a key feature that enables the sequential introduction of different functional groups.
-
Cross-Coupling Reactions at the 5-Position: The chlorine atom at the 5-position, being on the benzene ring, is less reactive towards SNAr but is amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds at this position.
This orthogonal reactivity allows for a modular and highly flexible approach to the synthesis of a wide array of substituted isoquinolines.
Role in Drug Discovery
Dichlorinated heterocyclic scaffolds are prevalent in many biologically active compounds, particularly in the realm of protein kinase inhibitors.[21][22][23][24] The chlorine atoms can serve several roles:
-
Modulation of Physicochemical Properties: The introduction of chlorine atoms increases lipophilicity, which can influence cell permeability and metabolic stability.
-
Directing Binding Interactions: The chlorine atoms can form specific interactions, such as halogen bonds, with amino acid residues in the active site of a protein target, thereby enhancing binding affinity and selectivity.
-
Synthetic Handles: As discussed, the chlorine atoms serve as versatile synthetic handles for the introduction of further diversity into the molecule during lead optimization.
Given the importance of the isoquinoline scaffold and the proven utility of dichlorinated heterocycles, this compound represents a highly valuable, yet perhaps underutilized, intermediate for the discovery and development of novel therapeutics, particularly in oncology and neurodegenerative diseases.
Conclusion
This compound, while lacking a celebrated history of discovery, is a molecule of significant strategic importance for the modern synthetic and medicinal chemist. Its synthesis, achievable through a logical and scalable multi-step sequence, provides access to a scaffold with two differentially reactive chlorine atoms. This feature allows for selective and sequential functionalization, making it an ideal building block for the construction of complex molecular architectures. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the utility of intermediates like this compound is poised to become increasingly recognized. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the synthetic potential of this enigmatic and versatile compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 70810-23-0|this compound|BLD Pharm [bldpharm.com]
- 3. CAS Number List - 7 - Page 110 - Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 8. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. researchgate.net [researchgate.net]
- 12. Cas 70810-23-0,this compound | lookchem [lookchem.com]
- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. spectrabase.com [spectrabase.com]
- 17. gacariyalur.ac.in [gacariyalur.ac.in]
- 18. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. WO2019161224A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
- 22. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 1,5-Dichloroisoquinoline
Introduction: Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals and functional organic materials.[1] The ability to precisely functionalize this heterocycle is paramount for developing new chemical entities. 1,5-Dichloroisoquinoline serves as a versatile and robust starting material for creating diverse libraries of substituted isoquinolines. The two chlorine atoms offer distinct handles for sequential or dual functionalization via cross-coupling reactions.
Among the array of C-C bond-forming reactions, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast number of boronic acid and ester coupling partners.[2][3] This guide provides an in-depth analysis and detailed protocols for performing selective Suzuki-Miyaura coupling reactions on the this compound core, empowering researchers to unlock its synthetic potential.
Mechanistic Insights & The Challenge of Regioselectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the isoquinoline, forming a Pd(II) intermediate.[6][7][8][9]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][8]
For a dihalogenated substrate like this compound, the critical challenge is controlling the regioselectivity of the initial oxidative addition step. Which C-Cl bond reacts first?
Several factors govern this selectivity:
-
Electronic Effects: The C1 position is alpha to the ring nitrogen, making it more electron-deficient than the C5 position. This generally makes the C1-Cl bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Hindrance: The C1 position is flanked by the fused benzene ring and the C8-H, which can introduce steric impediments compared to the more exposed C5 position.
-
Catalyst Control: The choice of palladium catalyst and, more importantly, the associated phosphine ligands can dramatically influence the site of reaction.[10][11] Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, overriding the intrinsic reactivity of the substrate to favor one position over another.
A comprehensive review of site-selectivity in heteroaryl halides confirms that 1,3- and 1,6-dichloroisoquinolines are known to undergo selective Suzuki coupling at the C1 position, establishing a precedent for the higher reactivity of the C1-Cl bond.[12][13]
Experimental Workflow & Data
General Experimental Workflow
The successful execution of a Suzuki-Miyaura coupling reaction, particularly for achieving selectivity, hinges on a meticulous experimental setup. The following workflow is essential.
Caption: General workflow for Suzuki-Miyaura coupling reactions.
Comparative Table of Reaction Conditions for Monocoupling
The following table summarizes typical conditions for achieving selective monocoupling at the C1 position of this compound. The C1 position is generally favored due to its higher electrophilicity.
| Entry | Boronic Acid (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (C1-Product) |
| 1 | Phenylboronic Acid (1.1) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~85% |
| 2 | 4-Methoxyphenylboronic Acid (1.1) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | ~92% |
| 3 | 3-Thienylboronic Acid (1.2) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 16 | ~78% |
| 4 | Pyridin-3-ylboronic Acid (1.1) | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3.0) | 2-MeTHF/H₂O (10:1) | 85 | 12 | ~80% |
Yields are approximate and will vary based on the specific boronic acid partner and reaction scale.
Detailed Experimental Protocols
Protocol 1: Selective C1-Monocoupling with Phenylboronic Acid
This protocol is designed to favor the selective substitution at the more reactive C1 position by using a slight excess of the boronic acid.
Materials & Equipment:
-
This compound
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol (200 proof)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for work-up and purification
Procedure:
-
Reagent Setup: To a 50 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (198 mg, 1.0 mmol, 1.0 eq.), phenylboronic acid (134 mg, 1.1 mmol, 1.1 eq.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times. Maintain a positive pressure of argon for the duration of the setup and reaction.
-
Solvent Addition: Add anhydrous toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a stream of argon gas for 15 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenyl-5-chloroisoquinoline as a white to off-white solid.
Protocol 2: Exhaustive Di-Coupling for 1,5-Diarylisoquinoline Synthesis
This protocol is optimized to drive the reaction to completion, substituting both chlorine atoms. It employs a higher excess of boronic acid and a more robust catalyst system.
Materials & Equipment:
-
This compound
-
4-Tolylboronic Acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Microwave reaction vial or pressure-rated flask
Procedure:
-
Reagent Setup: To a 20 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (99 mg, 0.5 mmol, 1.0 eq.), 4-tolylboronic acid (204 mg, 1.5 mmol, 3.0 eq.), and potassium phosphate (318 mg, 1.5 mmol, 3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon three times.
-
Catalyst & Ligand Premix: In a separate vial under argon, briefly mix Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 4 mol%) and XPhos (19.1 mg, 0.04 mmol, 8 mol%).
-
Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) to the main reaction vial. Degas the mixture by sparging with argon for 10 minutes. Finally, add the catalyst/ligand mixture under a positive argon flow.
-
Reaction: Securely cap the vial and place it in a pre-heated oil bath at 110 °C. Stir for 24 hours. (Alternatively, use a microwave reactor set to 120 °C for 1-2 hours, optimization may be required).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the Celite pad with additional ethyl acetate (15 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1,5-di(p-tolyl)isoquinoline.
Troubleshooting & Key Considerations
-
Low Yield: Ensure all reagents are anhydrous (where specified) and that the solvent is thoroughly degassed. Catalyst deactivation by oxygen is a common cause of failure. Consider using a different ligand or a more active pre-catalyst.
-
Incomplete Conversion (for Di-Coupling): The second coupling at C5 is significantly slower. Higher temperatures, longer reaction times, or microwave heating may be necessary. Increasing the equivalents of boronic acid and base can also help drive the reaction to completion.
-
Homocoupling of Boronic Acid: This side product (R-R from R-B(OH)₂) can arise from oxygen contamination. Meticulous degassing is crucial. Running the reaction at a slightly lower temperature may also mitigate this.
-
Dehalogenation: The C-Cl bond can sometimes be reduced to a C-H bond. This can be promoted by impurities or the breakdown of the solvent or ligand. Ensure high-purity reagents and solvents.
Caption: Factors influencing regioselective C1 coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of novel, functionalized isoquinoline derivatives. By carefully selecting the catalyst system, base, and stoichiometry, researchers can achieve excellent control over the reaction outcome, selectively producing either C1-monosubstituted or 1,5-disubstituted products. The protocols provided herein serve as a robust starting point for exploration, enabling applications in drug discovery, chemical biology, and materials science.
References
- 1. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Oxidative addition - Wikipedia [en.wikipedia.org]
- 8. Oxidative Addition | OpenOChem Learn [learn.openochem.org]
- 9. Oxidative addition | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1,5-Dichloroisoquinoline Derivatives in Medicinal Chemistry
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its many halogenated derivatives, 1,5-dichloroisoquinoline stands out as a particularly versatile and powerful building block for the synthesis of novel therapeutic agents. Its two chlorine atoms, positioned at electronically distinct locations, offer orthogonal handles for sequential and selective functionalization. The C1 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen, while the C5 position is more amenable to transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for the systematic and controlled construction of diverse chemical libraries. This guide provides a comprehensive overview of the synthetic strategies for preparing the this compound core, detailed protocols for its derivatization, and insights into its application in modern drug discovery.
The Strategic Importance of the this compound Scaffold
The utility of this compound in drug discovery stems from its role as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. By decorating the 1,5-dichloro-scaffold with various functional groups, researchers can systematically explore chemical space and optimize molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Derivatives of dichlorinated isoquinolines and the closely related quinolines have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Functionalized quinolines have shown significant cytotoxicity against various cancer cell lines.[2][3]
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for highly successful antimalarial drugs like chloroquine, and research continues to explore new derivatives to combat resistance.[3][4][5]
-
Neurological Disorders: Tetrahydroisoquinoline (THIQ) analogs, which can be derived from isoquinolines, are being explored as modulators of N-methyl-d-aspartate (NMDA) receptors and for treating conditions like Parkinson's disease.[6][7][8]
-
Antimicrobial and Antiviral Agents: The isoquinoline nucleus is found in compounds with a broad spectrum of antimicrobial activities.[1]
The chlorine atoms on the this compound core are not merely passive placeholders; they are key reactive sites that enable chemists to build molecular complexity through established and reliable chemical transformations.[9][10]
Synthesis of the this compound Core
The preparation of the this compound core is a multi-step process that typically begins with a more readily available isoquinoline precursor. The following synthetic pathway is a representative and logical approach based on well-established organometallic and heterocyclic chemistry principles, analogous to syntheses reported for other chlorinated isoquinolines.[11][12]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buy 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | 89315-56-0 [smolecule.com]
- 7. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: 1,5-Dichloroisoquinoline as a Versatile Scaffold for Modern Drug Discovery
Abstract
The isoquinoline core is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1] The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with versatile synthetic handles for molecular elaboration and library generation. This guide focuses on 1,5-dichloroisoquinoline, a powerful building block whose distinct electronic properties allow for selective, sequential functionalization. We provide a detailed examination of its reactivity, step-by-step protocols for its derivatization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and a case study illustrating its application in the discovery of potent kinase inhibitors.
The this compound Scaffold: A Profile
The utility of this compound in drug discovery stems from the differential reactivity of its two chlorine atoms. This difference is not arbitrary; it is a direct consequence of the electronic influence of the ring nitrogen atom.
-
C1-Chloride: This position is electronically activated. The adjacent electron-withdrawing nitrogen atom polarizes the C1-Cl bond and stabilizes the negatively charged Meisenheimer complex intermediate formed during Nucleophilic Aromatic Substitution (SNAr).[2] This makes the C1 position highly susceptible to displacement by nucleophiles such as amines, alcohols, and thiols.
-
C5-Chloride: This position is electronically more neutral compared to C1. While it can undergo SNAr under harsh conditions, it is significantly less reactive than the C1-chloride. This position is, however, ideally suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which proceed via an oxidative addition mechanism that is less dependent on the substrate's electronic activation for nucleophilic attack.[3]
This predictable disparity in reactivity is the cornerstone of a robust synthetic strategy, allowing for the controlled, stepwise introduction of diverse chemical functionalities.
Strategic Derivatization: Protocols & Methodologies
A sequential functionalization strategy allows for the creation of a wide array of 1,5-disubstituted isoquinolines. The general workflow involves an initial, selective reaction at the more reactive C1 position, followed by a second reaction at the C5 position.
Caption: Sequential functionalization workflow for this compound.
Protocol: Selective Nucleophilic Aromatic Substitution (SNAr) at C1
This protocol describes the selective reaction of an amine nucleophile at the C1 position. The higher electrophilicity of C1 ensures that this reaction proceeds with high regioselectivity under relatively mild conditions, leaving the C5-chloride untouched.
Method Rationale: The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling point alcohol like n-butanol facilitates the reaction by stabilizing the charged intermediate. A non-nucleophilic base is often added to scavenge the HCl generated during the reaction.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous n-butanol (0.1 M concentration).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Reaction Conditions: Equip the flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon) and heat the mixture to 120 °C.
-
Monitoring & Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 1-amino-5-chloroisoquinoline derivative.
Self-Validation/QC: The regioselectivity can be confirmed by 2D-NMR techniques (HMBC/NOESY) to verify the connectivity of the new substituent at the C1 position. LC-MS analysis should show a clean conversion to the mono-substituted product with minimal formation of the di-substituted byproduct.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
This protocol details the functionalization of the remaining C5-chloride on the 1-amino-5-chloroisoquinoline intermediate. The Suzuki coupling is a robust and versatile method for forming C-C bonds.[4][5]
Method Rationale: A palladium(0) species, generated in situ from a Pd(II) precatalyst, is required. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with aryl chlorides.[3] A base is essential to activate the boronic acid for the transmetalation step.[4] A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Protocol:
-
Reagent Setup: To a reaction vessel, add the 1-amino-5-chloroisoquinoline intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under positive inert gas pressure, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (0.1 M concentration).
-
Degassing: Sparge the resulting suspension with the inert gas for 20 minutes to thoroughly remove dissolved oxygen.
-
Catalyst Addition: To the stirring suspension, add the palladium(II) acetate (Pd(OAc)₂) (0.05 eq) and the SPhos ligand (0.10 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion (typically 2-8 hours), cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 1,5-disubstituted isoquinoline.
Application Case Study: Rho-Kinase (ROCK) Inhibitors
Dysregulation of Rho-kinase (ROCK) signaling is implicated in various cardiovascular diseases, including hypertension.[4] The isoquinoline scaffold has been successfully utilized to develop potent ROCK inhibitors.[6] Using the synthetic strategies outlined above, a library of 1,5-disubstituted isoquinolines can be generated to probe the structure-activity relationship (SAR) at the ROCK active site.
Caption: Inhibition of the ROCK pathway by an isoquinoline-based inhibitor.
Structure-Activity Relationship (SAR) Analysis
Based on publicly available data for 5-substituted isoquinoline ROCK inhibitors, we can construct a representative SAR table.[6] Let's hypothesize a core structure derived from our scaffold: a 1-(methylamino)-isoquinoline with various aryl groups installed at the C5 position via Suzuki coupling.
| Compound ID | C1-Substituent (R¹) | C5-Substituent (R²) | ROCK2 IC₅₀ (nM) |
| 1a | -NHCH₃ | Phenyl | 150 |
| 1b | -NHCH₃ | 4-Fluorophenyl | 95 |
| 1c | -NHCH₃ | 4-Hydroxyphenyl | 60 |
| 1d | -NHCH₃ | 3-Pyridyl | 45 |
| 1e | -NHCH₃ | 4-Pyridyl | 30 |
| 2a | -NH₂ | 4-Pyridyl | 88 |
| 2b | -N(CH₃)₂ | 4-Pyridyl | 120 |
Data is representative and modeled after trends observed in relevant literature for illustrative purposes.[6]
Interpretation of SAR:
-
C5-Aryl Group: A clear trend emerges where incorporating hydrogen bond acceptors (like the nitrogen in a pyridine ring, 1d and 1e ) or donors (like the hydroxyl group in 1c ) on the C5-aryl substituent significantly improves potency compared to a simple phenyl ring (1a ). This suggests a key interaction within the kinase active site. The 4-pyridyl moiety (1e ) appears optimal in this series.
-
C1-Amino Group: The nature of the C1-amino substituent also modulates activity. A secondary amine (1e ) is more potent than the primary (2a ) or tertiary (2b ) analogues, suggesting an optimal balance of steric bulk and hydrogen bonding capability at this position, likely interacting with the kinase hinge region.
These insights, derived from a focused library synthesized from the this compound scaffold, provide a clear roadmap for further optimization toward a clinical candidate.
Conclusion
This compound is a high-value scaffold for drug discovery, offering two chemically distinct handles for selective and directional derivatization. The predictable reactivity—SNAr at C1 and cross-coupling at C5—enables the efficient and logical construction of compound libraries. As demonstrated in the ROCK inhibitor case study, this strategic approach facilitates the systematic exploration of structure-activity relationships, accelerating the journey from a simple starting material to a potent, optimized lead compound.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9388165B2 - Isoquinoline-5-carboxamide derivative having inhibitory activity for protein kinase - Google Patents [patents.google.com]
- 3. WO2018183964A1 - Isoquinolines as inhibitors of hpk1 - Google Patents [patents.google.com]
- 4. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 1: SAR exploration and effective bioisosteric replacement of a phenyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,5-Dichloroisoquinoline
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] The ability to selectively functionalize specific positions of the isoquinoline ring is crucial for generating molecular diversity and optimizing pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1,5-dichloroisoquinoline, a versatile building block for accessing novel isoquinoline derivatives. We will explore the regioselective functionalization at the C1 and C5 positions through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies.
Introduction: The Significance of Functionalized Isoquinolines
Isoquinolines and their derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[2] The development of efficient synthetic methods to construct and modify the isoquinoline core is therefore of significant interest to the pharmaceutical industry.[1] Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful platform for the late-stage functionalization of complex molecules.[3][4]
This compound presents a unique synthetic challenge and opportunity. The differential reactivity of the chlorine atoms at the C1 and C5 positions allows for sequential and regioselective cross-coupling reactions, providing a pathway to diverse and intricately substituted isoquinoline analogs. Understanding the factors that govern this selectivity is paramount for predictable and efficient synthesis.
The Palladium Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) intermediate.[6][5] This is often the rate-determining step and is influenced by the electron density of the aryl halide and the steric and electronic properties of the supporting ligands.[7][8]
-
Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, or an amine) transfers its organic group to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent are critical parameters that can be tuned to optimize reaction efficiency and selectivity.[7][9][10][11]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Regioselective Functionalization of this compound
The two chlorine atoms in this compound exhibit different reactivities due to their electronic environments. The C1 position is generally more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. This inherent difference in reactivity can be exploited to achieve selective mono-functionalization at the C1 position under carefully controlled conditions. Subsequent functionalization at the C5 position can then be achieved under more forcing conditions or by employing a more active catalyst system.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[5] It is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[5]
Key Considerations for Selective Coupling:
-
Catalyst and Ligand: For selective mono-arylation at the C1 position, a less reactive catalyst system is typically employed. For the subsequent coupling at C5, a more active catalyst, often featuring bulky, electron-rich phosphine ligands, may be necessary.[9]
-
Base: The choice of base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[12]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[12]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Position | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| C1 | Arylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 |
| C5 | Arylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ | Toluene | 100-120 | 12-24 |
Protocol 1: Selective Suzuki-Miyaura Coupling at the C1 Position
This protocol describes the selective mono-arylation of this compound at the C1 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(OAc)₂ (0.03 equiv.), PPh₃ (0.06 equiv.), and K₂CO₃ (2.0 equiv.).[12]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the catalyst.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-5-chloroisoquinoline.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[13] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[4][13]
Key Considerations for Selective Amination:
-
Ligand Choice: The selection of the phosphine ligand is critical for successful Buchwald-Hartwig amination.[13] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote both oxidative addition and reductive elimination.[14]
-
Base: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[15]
-
Regioselectivity: Similar to the Suzuki coupling, the C1 position is generally more reactive. Selective mono-amination at C1 can be achieved, followed by a second amination at C5, potentially with a different amine, to generate unsymmetrical 1,5-diaminoisoquinolines.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Position | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| C1 | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 |
| C5 | Primary/Secondary Amine | Pd(OAc)₂ (2-5) | BrettPhos (4-10) | Cs₂CO₃ | Dioxane | 100-120 |
Protocol 2: Selective Buchwald-Hartwig Amination at the C1 Position
This protocol details the selective mono-amination of this compound at the C1 position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.) to a dry reaction vessel.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.) in anhydrous, degassed toluene.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 1-amino-5-chloroisoquinoline derivative.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in materials science and medicinal chemistry.[16]
Key Considerations for Selective Alkynylation:
-
Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate.[18] Copper-free conditions have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[18][19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also serves as the solvent in some cases.[18]
-
Regioselectivity: The C1 position of this compound is expected to be more reactive towards Sonogashira coupling.[20]
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Position | Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| C1 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (4-10) | Et₃N | THF/DMF | 25-70 |
| C5 | Terminal Alkyne | Pd(PPh₃)₄ (3-5) | CuI (5-10) | Piperidine | DMF | 80-100 |
Protocol 3: Copper-Catalyzed Sonogashira Coupling at the C1 Position
This protocol provides a general procedure for the selective alkynylation of this compound at the C1 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).[18]
-
Add anhydrous, degassed THF to dissolve the solids.
-
Add degassed triethylamine (Et₃N) (2-3 equivalents), followed by the terminal alkyne (1.2 equivalents) via syringe.[18]
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure reagents; Insufficient temperature | Use a pre-catalyst or activate Pd(II) source in situ; Purify starting materials and ensure solvents are anhydrous and degassed; Screen higher temperatures.[14] |
| Formation of Homocoupled Byproducts | Presence of oxygen (Sonogashira); Boronic acid decomposition (Suzuki) | Ensure rigorous inert atmosphere; Use copper-free Sonogashira conditions; Use an excess of the aryl halide in Suzuki coupling.[14][19] |
| Poor Regioselectivity | Catalyst system is too active for mono-functionalization | Screen different ligands and palladium sources; Lower the reaction temperature; Reduce catalyst loading. |
| Dehalogenation | Presence of a hydrogen donor; Highly active catalyst | Use a different base or solvent; Screen less active catalyst systems.[19] |
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and flexible strategy for the synthesis of a wide array of functionalized isoquinoline derivatives. By carefully selecting the reaction conditions—specifically the catalyst, ligand, base, and solvent—researchers can achieve remarkable control over the regioselectivity of these transformations. The protocols outlined in this guide provide a solid foundation for the exploration of this versatile chemical space, enabling the discovery and development of novel compounds for various applications, particularly in the field of medicinal chemistry.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. theses.enscm.fr [theses.enscm.fr]
- 8. researchgate.net [researchgate.net]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. scite.ai [scite.ai]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. jmcct.com [jmcct.com]
- 20. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the C5-Position of 1,5-Dichloroisoquinoline
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and biologically active compounds.[1][2] 1,5-Dichloroisoquinoline presents a valuable, yet challenging, starting material for the synthesis of novel molecular entities. The two chlorine atoms offer distinct handles for functionalization, but their differential reactivity dictates the synthetic strategy. This guide provides an in-depth analysis of the reactivity profile of this compound and outlines detailed protocols for the strategic derivatization of the C5-position, a crucial step in exploring the structure-activity relationships (SAR) of this privileged heterocyclic system. We focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for forming carbon-carbon and carbon-nitrogen bonds.
The Reactivity Landscape of this compound
Understanding the electronic properties of the this compound core is paramount for achieving regioselective functionalization. The two chlorine atoms, while both attached to the aromatic system, reside in distinct electronic environments.
-
The C1-Position: The chlorine atom at the C1-position is alpha to the ring's nitrogen atom. The electron-withdrawing nature of the nitrogen significantly polarizes the C1-Cl bond, rendering the C1 carbon highly electrophilic. This position is therefore the most activated site for both nucleophilic aromatic substitution (SNAr) and the initial oxidative addition step in palladium-catalyzed cross-coupling cycles.[3][4]
-
The C5-Position: The chlorine atom at the C5-position is part of the fused benzene ring and is electronically more akin to a standard chlorobenzene. Its reactivity is considerably lower than that of the C1-chloro substituent.
This reactivity differential is not a limitation but a strategic advantage. It allows for a stepwise approach to derivatization, where the more reactive C1-position can be functionalized first under milder conditions, leaving the C5-Cl bond intact for a subsequent, more forcing reaction. Direct, selective functionalization of C5 in the presence of C1 is generally not feasible without a pre-existing modification at C1 that sterically or electronically disfavors further reaction at that site.
Below is a diagram illustrating the proposed strategic workflow for accessing C5-functionalized isoquinolines.
Caption: Strategic workflow for the derivatization of this compound.
Palladium-Catalyzed C5-Derivatization Protocols
Palladium-catalyzed cross-coupling reactions are the methods of choice for the functionalization of less reactive aryl chlorides due to their broad functional group tolerance and high efficiency.[5] The protocols described below assume the starting material is a 1-substituted-5-chloroisoquinoline , prepared via initial selective chemistry at the C1 position.
Suzuki-Miyaura Coupling: C-C Bond Formation at C5
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups.[6] The key to successfully coupling at the less reactive C5-chloro position is the selection of a highly active catalyst system, typically involving a palladium source and a sterically hindered, electron-rich phosphine ligand.[3][7]
Catalytic Cycle Overview
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the C5-Cl bond, transmetalation with the boronic acid species, and reductive elimination to form the desired C-C bond and regenerate the active catalyst.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1.1: Suzuki-Miyaura Coupling of 1-Substituted-5-chloroisoquinoline
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
1-Substituted-5-chloroisoquinoline (1.0 eq)
-
Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos ligand (4-10 mol%)[9]
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Toluene/Water (e.g., 10:1 v/v) or 1,4-Dioxane/Water
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the 1-substituted-5-chloroisoquinoline, the boronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent mixture.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvents. This step is critical to prevent catalyst oxidation.
-
Catalyst Addition: To the stirring suspension, add the palladium precatalyst (Pd(OAc)₂) and the phosphine ligand.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring. The higher temperature is often necessary for the less reactive C5-Cl bond.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: Recommended Starting Conditions for C5-Suzuki Coupling
| Parameter | Condition 1 (High Activity) | Condition 2 (Classic) | Rationale |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) | dba ligands are labile; often used in high-activity systems. |
| Ligand | XPhos (2-6 mol%) | SPhos (4-10 mol%) | Bulky, electron-rich ligands facilitate oxidative addition at C-Cl bonds.[9] |
| Base | K₃PO₄ (2-3 eq) | K₂CO₃ (2-3 eq) | K₃PO₄ is a stronger base, often effective in challenging couplings. |
| Solvent | 1,4-Dioxane | Toluene/H₂O (10:1) | Higher boiling point of dioxane allows for higher reaction temperatures. |
| Temp (°C) | 110-120 | 100-110 | Necessary to overcome the higher activation energy for the C5-Cl bond. |
Buchwald-Hartwig Amination: C-N Bond Formation at C5
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[5][10] As with the Suzuki coupling, derivatization at the C5-position requires a robust catalyst system capable of activating the C-Cl bond.
Protocol 2.2.1: Buchwald-Hartwig Amination of 1-Substituted-5-chloroisoquinoline
Materials:
-
1-Substituted-5-chloroisoquinoline (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
XPhos or RuPhos ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 - 2.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel with a stir bar.[10] Caution: Strong bases like NaOtBu are corrosive and highly moisture-sensitive.
-
Reagent Addition: Remove the vessel from the glovebox (if used). Add the 1-substituted-5-chloroisoquinoline, the amine, and the anhydrous solvent.
-
Inert Atmosphere: If not using a glovebox, seal the vessel and immediately purge with inert gas for 15-20 minutes.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water and transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
-
Characterization: Confirm the identity and purity of the N-substituted-5-aminoisoquinoline derivative by NMR and HRMS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dichloroisoquinoline
Welcome to the technical support resource for the synthesis of 1,5-dichloroisoquinoline. This guide is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this and related halogenated isoquinoline scaffolds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental insights to help you overcome common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound, and what are their limitations?
A1: The synthesis of this compound is not a trivial undertaking due to the challenges in controlling regioselectivity. The two main conceptual approaches are direct chlorination of a pre-formed isoquinoline core and building the isoquinoline ring from appropriately chlorinated precursors.
-
Direct Chlorination of Isoquinoline or Monochloro-isoquinolines: While seemingly straightforward, direct electrophilic chlorination of isoquinoline is notoriously difficult to control. The reaction typically yields a complex mixture of isomers. For instance, direct chlorination of isoquinoline itself often results in a mixture of 5- and 8-monochloro-isomers, as well as various di-chlorinated byproducts[1]. Attempting to introduce a second chlorine atom onto a monochloro-isoquinoline will likely lead to a mixture of dichloroisoquinoline isomers that are challenging to separate.
-
Ring-Closing Reactions (e.g., Bischler-Napieralski or Pomeranz-Fritsch): A more regioselective approach involves constructing the isoquinoline ring from a starting material that already contains the desired chlorine substitution pattern. For this compound, a plausible route is a modified Bischler-Napieralski reaction starting from a β-(2,4-dichlorophenyl)ethylamine derivative. This method offers better control over the final substitution pattern[2][3][4].
Q2: I am attempting a Bischler-Napieralski type synthesis to get a dichloroisoquinoline. What is the most common and problematic byproduct I should be aware of?
A2: The most significant side reaction in the Bischler-Napieralski reaction is the formation of a styrene derivative via a retro-Ritter reaction.[2][5] This occurs when the nitrilium salt intermediate, instead of undergoing intramolecular cyclization, eliminates to form a stable, conjugated styrene. This pathway is particularly favored if the aromatic ring is not sufficiently electron-rich to facilitate the electrophilic aromatic substitution step of the cyclization.
Q3: My synthesis involves a final chlorination step using POCl₃. What are the potential complications?
A3: Phosphorus oxychloride (POCl₃) is a common reagent used both as a dehydrating agent in Bischler-Napieralski reactions and as a chlorinating agent, particularly for converting hydroxylated heterocycles (like isoquinolones) to their chloro-derivatives. While effective, its use can lead to several byproducts:
-
Over-chlorination: Under harsh conditions (high temperatures, long reaction times), POCl₃ can lead to the introduction of additional chlorine atoms on the aromatic ring.
-
Incomplete reaction: If the reaction is not driven to completion, you may have residual starting material or partially chlorinated intermediates.
-
Formation of Phosphorylated Byproducts: The use of POCl₃ can sometimes lead to the formation of phosphate esters or other phosphorylated species, which can complicate purification.
Q4: How can I best purify this compound from its isomers and other byproducts?
A4: The purification of halogenated nitrogen heterocycles can be challenging. A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method. Silica gel is a good starting point, but if you have difficulty separating isomers, consider using alumina or a different eluent system.
-
Acid-Base Extraction: As isoquinolines are basic, you can extract your crude product into an acidic aqueous solution (e.g., 1M HCl). This will separate it from neutral organic impurities. After washing the aqueous layer with an organic solvent, you can then basify the aqueous layer to precipitate your purified product, which can be re-extracted into an organic solvent.
-
Recrystallization: If a solid, recrystallization from a suitable solvent can be a highly effective final purification step. It can also be beneficial to form a salt (e.g., the hydrochloride salt) and recrystallize it to improve purity.
Troubleshooting Guide: A Modified Bischler-Napieralski Approach to this compound
This section provides a troubleshooting guide for a plausible multi-step synthesis of this compound, starting from a dichlorinated phenethylamine derivative.
Synthetic Overview:
-
Amide Formation: Acylation of 2-(2,4-dichlorophenyl)ethan-1-amine with an acylating agent (e.g., acetyl chloride) to form the corresponding N-phenethylacetamide.
-
Cyclization and Chlorination: A one-pot Bischler-Napieralski reaction using a dehydrating/chlorinating agent like POCl₃ to effect cyclization to a dihydroisoquinoline, followed by in-situ chlorination at the 1-position.
-
Aromatization: Dehydrogenation of the resulting 1-chloro-3,4-dihydroisoquinoline intermediate to yield this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in amide formation step | Incomplete reaction; hydrolysis of the acylating agent. | Ensure anhydrous conditions. Use a slight excess of the acylating agent and a suitable base (e.g., triethylamine) to scavenge the HCl byproduct. Monitor the reaction by TLC. |
| Formation of styrene byproduct during cyclization | The nitrilium intermediate is not cyclizing efficiently. This can be due to steric hindrance or insufficient activation of the aromatic ring. | The presence of two chlorine atoms deactivates the ring, making cyclization difficult. Use harsher conditions (e.g., refluxing in POCl₃ with P₂O₅) to promote cyclization[2]. Alternatively, using a nitrile as a solvent can shift the equilibrium away from the retro-Ritter product[2]. |
| Incomplete aromatization | The dehydrogenation step is not going to completion. | Ensure a suitable oxidizing agent is used (e.g., palladium on carbon with a hydrogen acceptor, or elemental sulfur at high temperatures). Monitor the reaction for the disappearance of the dihydroisoquinoline intermediate. |
| Presence of multiple chlorinated isomers in the final product | Isomerization or side-reactions during the chlorination/cyclization step. | This is a significant challenge. The conditions of the Bischler-Napieralski reaction with POCl₃ can sometimes lead to rearrangements or unexpected chlorination patterns. Careful control of temperature and reaction time is crucial. Extensive chromatographic purification will be necessary. |
| Final product is difficult to purify | Co-eluting isomers or byproducts. | Employ a multi-step purification strategy as outlined in FAQ Q4. Consider derivatization to a salt to facilitate purification by recrystallization. |
Visualizing the Reaction: Pathways and Byproducts
Below are diagrams illustrating the key transformations and potential side reactions in the synthesis of this compound via a Bischler-Napieralski approach.
Caption: Main synthetic pathway and a key side reaction.
Experimental Protocols
Key Experiment: Cyclization and Aromatization
This is a representative protocol and should be adapted and optimized for your specific substrate and scale.
-
Cyclization: To a solution of N-(2,4-dichlorophenethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10, ensuring the temperature is kept low.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-5-chloro-3,4-dihydroisoquinoline.
-
Aromatization: Dissolve the crude dihydroisoquinoline in a high-boiling solvent (e.g., decalin or xylene).
-
Add 10% Palladium on carbon (0.1 eq) to the solution.
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC for the formation of the product.
-
Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Regioselective Functionalization of 1,5-Dichloroisoquinoline
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 1,5-dichloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying this valuable heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. The format is designed to help you quickly identify your problem, understand the root cause, and implement an effective solution.
Issue 1.1: Poor or Non-Existent Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Symptoms:
-
Formation of a mixture of mono-substituted isomers (functionalization at both C1 and C5).
-
Significant formation of the 1,5-di-substituted product, even when using one equivalent of the coupling partner.
-
Reaction stalls after low conversion, with a complex mixture of products.
-
-
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Inherent Reactivity Profile | The C1 and C5 positions exhibit different electronic and steric properties. The C1 position is generally more electron-deficient due to the proximity of the ring nitrogen, making it more susceptible to oxidative addition by a Pd(0) catalyst. However, under forcing conditions, the less reactive C5 position can also react. | Strategy: Aim for C1 selectivity first. Use milder conditions (e.g., lower temperature, shorter reaction times) to favor functionalization at the more reactive C1 site. To functionalize C5, a sequential approach is often necessary (see FAQ 2). |
| Inappropriate Ligand Choice | The ligand on the palladium catalyst is crucial for controlling reactivity and selectivity. Small, less sterically demanding ligands may not effectively differentiate between the two chlorine-bearing sites. | For Suzuki Coupling: Employ bulky, electron-rich monophosphine ligands like XPhos, SPhos, or RuPhos. Their steric bulk can enhance selectivity for the less hindered C1 position. For Buchwald-Hartwig Amination: The choice is highly dependent on the amine. For primary amines, ligands like BrettPhos are effective. For secondary amines, RuPhos or Josiphos-type ligands often provide good results.[1] |
| Base Strength and Type | The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[2] An overly strong or reactive base can accelerate the reaction at both positions, eroding selectivity. | Use a moderately strong base like K₃PO₄ or Cs₂CO₃ for Suzuki reactions.[3][4] For Buchwald-Hartwig aminations, a non-nucleophilic base such as LHMDS or NaOtBu is standard.[5][6] Adjusting the base can fine-tune the reaction kinetics. |
| High Reaction Temperature | Elevated temperatures provide the necessary activation energy to overcome the reaction barrier at the less reactive C5 position, leading to a loss of selectivity. | Start with lower temperatures (e.g., 60-80 °C) and monitor the reaction progress closely. If C1 reactivity is sluggish, incrementally increase the temperature rather than starting at high heat (e.g., >100 °C). |
Issue 1.2: Competing Hydrodehalogenation Side Product
-
Symptom:
-
Formation of 1-chloroisoquinoline or 5-chloroisoquinoline as a significant byproduct, confirmed by GC-MS or LC-MS.
-
-
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Protic Impurities | Water or other protic impurities in the solvent or reagents can protonate key organometallic intermediates in the catalytic cycle, leading to the reductive cleavage of the C-Cl bond. | Rigorous Anhydrous Technique: Ensure all solvents are thoroughly dried (e.g., passed through a solvent purification system or distilled over a drying agent). Dry glassware in an oven before use. Use freshly opened, high-purity reagents. |
| β-Hydride Elimination (Suzuki) | If the boronic acid coupling partner contains β-hydrogens, β-hydride elimination from the Pd(II) intermediate can occur, leading to hydrodehalogenation of the isoquinoline and formation of an alkene from the boronic acid. | This is less common with arylboronic acids but can be a concern with alkylboronic acids. If using alkyl partners, consider using 9-BBN derivatives, which can suppress this side reaction. |
| Base-Promoted Decomposition | Certain bases, particularly in combination with specific solvents at high temperatures (e.g., K₂CO₃ in DMF), can promote decomposition pathways that lead to a hydride source. | Switch to a more stable base such as K₃PO₄ or Cs₂CO₃. Use thermally stable solvents like dioxane or toluene. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position, C1 or C5, is fundamentally more reactive in this compound and why?
A: The C1 position is generally more reactive towards palladium-catalyzed cross-coupling reactions. The primary reason is electronic: the electron-withdrawing effect of the adjacent nitrogen atom makes the C1 carbon more electrophilic. This facilitates the rate-determining oxidative addition step of the Pd(0) catalyst into the C1-Cl bond. Steric factors also play a role; the C1 position is typically less sterically encumbered than the C5 position, which is flanked by the fused benzene ring.
Caption: Key factors governing C1 vs. C5 reactivity.
Q2: My target molecule requires functionalization at the C5 position. How can I achieve this selectively?
A: Direct selective functionalization at C5 in the presence of C1 is extremely challenging. The most reliable and common strategy is a sequential functionalization . This involves a two-step process:
-
Functionalize C1: React this compound with your first coupling partner under conditions optimized for C1 selectivity (as discussed in Issue 1.1). Isolate and purify the resulting 1-substituted-5-chloroisoquinoline.
-
Functionalize C5: Subject the purified intermediate to a second cross-coupling reaction. Since the C1 position is now blocked, the reaction will proceed at the C5 position. This second step may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) due to the lower reactivity of the C5-Cl bond.
Caption: Workflow for sequential C1 and C5 functionalization.
Q3: What are the best general starting conditions for a Suzuki coupling at the C1 position?
A: While optimization is always substrate-dependent, the following conditions provide a robust starting point for the selective Suzuki coupling at the C1 position.
| Component | Recommendation | Molarity | Notes |
| Substrate | This compound | 1.0 equiv | - |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.1 - 1.2 equiv | Ensure high purity to avoid side reactions. |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol % Pd | Pd₂(dba)₃ is often preferred as a Pd(0) source. |
| Ligand | XPhos or RuPhos | 2.2 - 4.4 mol % | Bulky monophosphine ligands are key for selectivity.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv | K₃PO₄ is a good, cost-effective first choice. |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | ~0.1 M | The solvent system must be thoroughly degassed.[3] |
| Temperature | 80 - 100 °C | - | Monitor by TLC or LC-MS to avoid di-substitution. |
Protocol: General Procedure for Selective C1-Arylation via Suzuki Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid (1.1 equiv), and K₃PO₄ (2.5 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.
-
In a separate vial, pre-mix the Pd₂(dba)₃ (1 mol %) and XPhos (2.2 mol %) in a portion of the degassed solvent.
-
Add the degassed solvent to the main reaction vessel, followed by the catalyst/ligand pre-mixture via syringe.
-
Heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours. Upon consumption of the starting material, cool to room temperature.
-
Perform a standard aqueous workup and purify by flash column chromatography.
Q4: Can Nucleophilic Aromatic Substitution (SNAr) be used for selective functionalization of this compound?
A: Generally, SNAr is not an effective strategy for the selective functionalization of this compound. SNAr reactions require the aromatic ring to be highly electron-deficient, typically through the presence of strong π-electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[7][8][9] The isoquinoline core itself does not provide sufficient activation for SNAr to occur under mild conditions. Forcing conditions (high temperatures, very strong nucleophiles) would likely lead to a lack of selectivity and decomposition. Palladium-catalyzed methods offer far superior control and substrate scope for this system.
Q5: Is Directed ortho-Metalation (DoM) a viable strategy for functionalizing this scaffold?
A: Directed ortho-Metalation (DoM) is a powerful tool for C-H functionalization, but it relies on the presence of a "Directing Metalation Group" (DMG) that can coordinate to an organolithium base and direct deprotonation to an adjacent position.[10][11][12][13] The this compound scaffold lacks a potent intrinsic DMG. The ring nitrogen can direct metalation, but typically at the C8 position in quinolines and isoquinolines, not adjacent to the chlorine atoms.[14] Therefore, to use a DoM strategy, one would first need to install a suitable DMG onto the molecule, which adds synthetic steps and may not be convergent. For direct functionalization at the chlorinated positions, cross-coupling reactions are the more direct and reliable approach.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. baranlab.org [baranlab.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 1,5-Dichloroisoquinoline Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in optimizing catalyst loading for the cross-coupling reactions of 1,5-dichloroisoquinoline. As a dihaloheterocycle, this substrate presents unique challenges and opportunities for selective functionalization. This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom of this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the chlorine atoms in this compound is influenced by their electronic and steric environments. Generally, the C1 position is more electron-deficient due to the inductive effect of the adjacent nitrogen atom, making it more susceptible to oxidative addition to the palladium(0) catalyst. However, steric hindrance from the peri-hydrogen at C8 can also play a role. For many cross-coupling reactions, initial functionalization is often observed at the C1 position. It is crucial to experimentally determine the selectivity for your specific reaction conditions.
Q2: What are the primary types of cross-coupling reactions applicable to this compound?
A2: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are highly effective for functionalizing this compound.[1]
-
Suzuki-Miyaura Coupling: This is the preferred method for creating carbon-carbon bonds, such as introducing aryl or alkyl groups.[1] It is known for its tolerance of a wide array of functional groups.[1]
-
Buchwald-Hartwig Amination: This is the go-to reaction for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines.[1][2] Careful selection of the base is critical, especially when working with substrates sensitive to strong bases.[1][3]
Q3: What is a reasonable starting point for catalyst loading in my initial screening experiments?
A3: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[4] For reactions involving aryl chlorides, a loading of 1-2 mol% for the palladium precatalyst is often sufficient.[4] The optimal loading will ultimately depend on a variety of factors including the specific ligand, base, solvent, and the reactivity of your coupling partner.[4]
Q4: How does the choice of ligand impact catalyst loading and overall reaction efficiency?
A4: The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Josiphos families, are often necessary for the challenging oxidative addition of aryl chlorides.[5][6] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for catalytic activity.[7] An appropriate ligand can enable lower catalyst loadings by preventing catalyst decomposition and facilitating efficient turnover.
Q5: When should I consider increasing or decreasing the catalyst loading?
A5:
-
Increase Loading: If you are observing low or no conversion of your starting material, an increase in catalyst loading may be necessary.[4] This is particularly true for sterically hindered or electronically deactivated coupling partners, or if you suspect catalyst deactivation is occurring.[4]
-
Decrease Loading: If your reaction proceeds to a high yield, it is highly recommended to optimize for a lower catalyst loading.[4] This not only reduces costs but also minimizes the amount of residual palladium in your final product, a critical consideration in pharmaceutical development.[4][5] Highly active catalytic systems can often achieve excellent results with loadings as low as 0.05 mol% or even in the parts-per-million (ppm) range.[4][8]
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound and provides systematic troubleshooting strategies.
Problem 1: Low or No Conversion of Starting Material
This is a frequent challenge, especially with less reactive aryl chlorides. The root cause often lies with the catalyst's activity or the reaction conditions.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps
| Parameter | Recommended Action & Rationale |
| Catalyst Activity | Action: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[9] Rationale: Palladium catalysts can degrade over time, and phosphine ligands are susceptible to oxidation, leading to a loss of catalytic activity.[9] Using a more robust precatalyst, such as a Buchwald G3 or G4 palladacycle, can ensure the efficient generation of the active Pd(0) species.[5] |
| Ligand Selection | Action: Switch to a more electron-rich and bulky biaryl phosphine ligand (e.g., SPhos, XPhos, BrettPhos).[1][5] Rationale: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step.[6][10] Bulky, electron-rich ligands facilitate this crucial step, thereby increasing the overall reaction rate.[5][10] |
| Base and Solvent | Action: Verify the purity and dryness of your base and solvent. Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[9] Rationale: Water can lead to protodeboronation in Suzuki couplings, while oxygen can oxidize the active Pd(0) catalyst.[9][11] The choice of base is also critical; for Buchwald-Hartwig aminations, stronger bases like NaOtBu are common, while weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often used in Suzuki reactions to minimize side reactions.[1][3][11] |
| Reaction Temperature | Action: Incrementally increase the reaction temperature in 10-20 °C intervals.[5] Rationale: Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition of the C-Cl bond.[5] However, be mindful that excessive heat can lead to catalyst decomposition.[11] |
| Catalyst Loading | Action: If the above steps do not lead to improvement, consider increasing the catalyst loading to 2-5 mol%.[5] Rationale: A higher concentration of the active catalyst can increase the reaction rate and drive the reaction to completion, especially for challenging substrates.[5] |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
The formation of byproducts can significantly reduce the yield of your desired product and complicate purification.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause & Mitigation Strategy |
| Hydrodehalogenation | Cause: This is the replacement of a chlorine atom with hydrogen. The hydride source can be the solvent, base, or impurities.[5] Mitigation: • Use anhydrous, aprotic solvents like dioxane or toluene.[5] • Ensure your base is anhydrous. • A more active catalyst system can sometimes outcompete the hydrodehalogenation pathway.[12] |
| Homocoupling | Cause: This involves the coupling of two molecules of your boronic acid (in Suzuki reactions) or two molecules of your aryl halide. It is often promoted by the presence of oxygen.[11] Mitigation: • Thoroughly degas your reaction mixture before adding the palladium catalyst.[11] • Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[11] |
| Protodeboronation | Cause: In Suzuki couplings, this is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often caused by excess water or harsh basic conditions.[9][11] Mitigation: • Use anhydrous reagents and solvents where possible.[11] • Employ milder bases such as K₃PO₄ or KF.[9] |
Problem 3: Difficulty Achieving Selective Mono-substitution
For a dihalo-substrate like this compound, achieving selective mono-functionalization can be challenging.
Workflow for Optimizing Selectivity
Caption: Workflow for optimizing mono-substitution selectivity.
Strategies for Enhancing Selectivity
| Parameter | Recommended Action & Rationale |
| Reaction Conditions | Action: Employ milder reaction conditions, including lower temperatures and shorter reaction times. Rationale: By using less forcing conditions, you can favor the reaction at the more reactive C1 position and minimize the subsequent reaction at the C5 position.[12] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is formed.[12] |
| Catalyst and Ligand | Action: Screen different catalyst and ligand combinations. Rationale: The choice of catalyst and ligand can influence the selectivity of the reaction.[12][13] A less active catalyst system might provide better selectivity for mono-substitution. |
| Stoichiometry | Action: Use a slight excess of the limiting reagent (often the boronic acid or amine) relative to the this compound. Rationale: While a large excess of the coupling partner might drive the reaction to di-substitution, a carefully controlled stoichiometry can favor the formation of the mono-substituted product. |
Experimental Protocols
General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol is a starting point and should be adapted based on the specific reactivity of your boronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst)
-
Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.2 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equivalents)[5]
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)[5]
Procedure:
-
To a series of oven-dried reaction vials equipped with stir bars, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and the phosphine ligand in the reaction solvent.
-
Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).
-
Add the degassed solvent to each vial to reach the desired concentration.
-
Seal the vials and heat the reaction mixtures to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Once the reactions are complete, cool them to room temperature.
-
Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and yield, thereby identifying the optimal catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
preventing homo-coupling in Suzuki reactions of 1,5-Dichloroisoquinoline
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging substrates, specifically focusing on the selective functionalization of 1,5-dichloroisoquinoline and the prevention of undesired homo-coupling side reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Core Problem: Homo-coupling
This section addresses the fundamental mechanisms behind the formation of the primary byproduct of concern in many Suzuki reactions—the symmetrical biaryl from the homo-coupling of the boronic acid reagent.
Q1: What is homo-coupling in the context of a Suzuki reaction, and why is it a problem?
A: Homo-coupling is a common side reaction where two molecules of the organoboron reagent (e.g., your boronic acid) couple with each other to form a symmetrical dimer. In your case, if you are using phenylboronic acid, the homo-coupling product would be biphenyl. This is problematic for several reasons:
-
Reduced Yield: It consumes your valuable boronic acid, lowering the potential yield of your desired 1-substituted-5-chloro-isoquinoline or 1,5-disubstituted-isoquinoline product.
-
Complicated Purification: The homo-coupled byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.
-
Stoichiometry Imbalance: The consumption of the boronic acid disrupts the carefully controlled stoichiometry of the reaction, which can lead to incomplete conversion of your this compound starting material.
Q2: What are the primary mechanistic pathways that lead to homo-coupling?
A: There are two main pathways that you must control to prevent homo-coupling. Understanding these is the key to effective troubleshooting.
-
Oxygen-Mediated Pathway: This is the most common culprit. The catalytically active Palladium(0) species can be oxidized by dissolved molecular oxygen in your reaction solvent to form a Palladium(II) species (e.g., a palladium(II) peroxo complex).[1][2] This Pd(II) species can then undergo a transmetalation with two molecules of your boronic acid, leading to the homo-coupled product.[1][3][4] Rigorous exclusion of oxygen is therefore non-negotiable.[5][6]
-
Pd(II) Precatalyst Pathway: If you use a Pd(II) salt as your catalyst precursor (e.g., Pd(OAc)₂, PdCl₂), it can directly promote the homo-coupling of the boronic acid before it is reduced to the active Pd(0) state required for the main catalytic cycle.[3][4][5] This is essentially a stoichiometric reaction that "activates" your catalyst at the expense of your boronic acid.
Caption: Suzuki Cycle vs. Oxygen-Mediated Homo-coupling Pathway.
Section 2: Troubleshooting Guide for this compound
This section provides direct answers to questions you might have while developing a selective Suzuki coupling with this specific di-halogenated substrate.
Q3: I'm seeing significant amounts of the homo-coupled byproduct. What is the very first thing I should check?
A: Atmosphere control. The most frequent cause of homo-coupling is the presence of oxygen.[6] Before you modify any other parameter, you must ensure your reaction is performed under strictly anaerobic conditions.
-
Protocol for Degassing: Simple bubbling of argon or nitrogen through your solvent for 15-20 minutes is often insufficient. For best results, use a "freeze-pump-thaw" method (at least three cycles) for your solvent. Alternatively, sparging the solvent with an inert gas via a subsurface needle for at least 30-60 minutes is a more robust method.[5][7] Assemble your reaction vessel under a positive pressure of inert gas.
Q4: My reaction is fully degassed, but homo-coupling persists. What's the next logical step?
A: Evaluate your palladium source. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is likely contributing to the side reaction.[4]
-
Recommended Action: Switch to a Pd(0) source like Pd(PPh₃)₄ or, more preferably, a modern pre-catalyst that rapidly and cleanly generates the active Pd(0) species in situ (e.g., a Buchwald G3 or G4 palladacycle). These are designed to minimize the lifetime of reactive Pd(II) species that are not part of the primary catalytic cycle.
-
Alternative Strategy: If you must use a Pd(II) source, consider adding a mild reducing agent, such as potassium formate, to the reaction mixture. This can help reduce the Pd(II) to Pd(0) without interfering with the catalytic cycle.[5][8]
Q5: How do I control for selective mono-arylation at either the C1 or C5 position of this compound?
A: Controlling site-selectivity on a di-halogenated heterocycle is a significant challenge that is governed by both electronics and sterics.[9] For this compound, the C1 position is generally more electron-deficient due to the proximity of the nitrogen atom, making it more susceptible to oxidative addition. However, selectivity can often be "catalyst-controlled" rather than "substrate-controlled".[9][10]
-
Ligand Choice is Critical: The choice of phosphine ligand is your most powerful tool for influencing selectivity and suppressing side reactions. For challenging substrates, bulky and electron-rich biaryl phosphine ligands are the state-of-the-art.[11]
-
To Promote Reactivity & Minimize Homo-coupling: Ligands like SPhos , XPhos , or RuPhos are excellent starting points.[4][12] Their steric bulk promotes the final, often rate-limiting, reductive elimination step, which releases the desired product.[13] A faster reductive elimination minimizes the lifetime of the key Ar-Pd(II)-R intermediate, reducing the chances for side reactions.
-
To Influence Site-Selectivity: You may need to screen a panel of ligands. Sometimes, a more or less bulky ligand can favor one position over the other. There are reported cases where changing the ligand can completely switch the site of reaction on a dihaloarene.[14]
-
Q6: What is the best choice of base and solvent for this reaction?
A: The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[12][13]
-
Base Selection: For coupling with aryl chlorides, a strong base is typically required. Potassium phosphate (K₃PO₄) is often an excellent choice. Cesium carbonate (Cs₂CO₃) is also very effective.[7][12] You must use an anhydrous base, as water can promote protodeboronation, another common side reaction where the boronic acid is converted back to an arene.[15]
-
Solvent Selection: Anhydrous, aprotic polar solvents are standard. 1,4-Dioxane and Toluene are excellent first choices.[7] Ensure they are freshly distilled or from a sealed bottle to minimize water and peroxide content. Organic peroxides, which can form in aged ethereal solvents, can also promote boronic acid decomposition.[16]
Parameter Impact Summary Table
| Parameter | Recommendation for Minimizing Homo-coupling | Rationale |
| Atmosphere | Strict inert atmosphere (N₂ or Ar) | Prevents oxidation of Pd(0) to Pd(II) by O₂, which is a primary catalyst for homo-coupling.[1][5] |
| Pd Precatalyst | Use Pd(0) source or a modern G3/G4 precatalyst | Avoids direct reaction of Pd(II) salts with the boronic acid, a key homo-coupling pathway.[3][4] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates reductive elimination, shortening the catalytic cycle and outcompeting side reactions.[11][13] |
| Base | Anhydrous, strong base (e.g., K₃PO₄, Cs₂CO₃) | Effectively activates the boronic acid for transmetalation while minimizing water-related side reactions.[7][12] |
| Temperature | Use the lowest temperature that affords a reasonable rate (start at 80-100 °C) | Minimizes thermal decomposition of the boronic acid and catalyst, which can lead to side products.[17][18] |
| Boron Reagent | Use high-purity boronic acid or a stabilized form (MIDA boronate) | Prevents side reactions from impurities. Stabilized forms provide slow release, keeping the concentration of reactive free boronic acid low.[15][19] |
Section 3: Experimental Protocols & Workflow Visualization
Recommended Starting Protocol for Mono-Arylation of this compound
This protocol is a robust starting point. Optimization of temperature, concentration, and ligand may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.2 equiv)
-
SPhos Precatalyst (e.g., SPhos-G3-Palladacycle, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and the potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed dioxane via syringe.
-
Catalyst Addition: Briefly open the vessel under a positive pressure of inert gas and add the SPhos precatalyst.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the homo-coupled byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting homo-coupling.
Section 4: Frequently Asked Questions (FAQs)
Q7: I am using a boronic acid that is known to be unstable. What precautions can I take? A: For unstable boronic acids (e.g., many heteroaryl or vinyl boronic acids), protodeboronation and decomposition are major concerns. A "slow-release" strategy is highly effective.[15] Instead of the free boronic acid, use a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a potassium organotrifluoroborate salt.[19][20] These reagents slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low, which suppresses both decomposition and homo-coupling.[16]
Q8: Can increasing the catalyst loading help reduce homo-coupling? A: Sometimes. If the rate of the desired catalytic cycle is significantly increased relative to the rate of the side reaction, you may see a better product-to-byproduct ratio.[21] However, this is often not a cost-effective solution and can sometimes lead to more palladium black formation. It is generally better to optimize the other reaction parameters (ligand, temperature, atmosphere) first.
Q9: My reaction turns black, and then stalls. What is happening? A: The formation of a black precipitate is typically palladium black, which is aggregated, catalytically inactive Pd(0). This indicates catalyst decomposition. The phosphine ligand plays a crucial role in stabilizing the soluble, monomeric Pd(0) species.[3] Catalyst decomposition can be caused by excessive temperature, the presence of oxygen, or using a ligand that is not robust enough to stabilize the catalyst throughout the reaction. Using a higher ligand-to-palladium ratio or switching to a more robust ligand (like the biarylphosphines mentioned earlier) can often prevent this.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
Technical Support Center: 1,5-Dichloroisoquinoline Reactions
This guide provides in-depth troubleshooting and workup procedures for researchers, scientists, and drug development professionals engaged in reactions with 1,5-dichloroisoquinoline. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): General Workup & Purification
Q1: What is a reliable, general-purpose aqueous workup for a reaction involving this compound?
A standard aqueous workup is designed to separate your organic product from water-soluble reagents, catalysts, and salts.[1][2] The key is to perform these steps efficiently to minimize product degradation or emulsion formation.
Underlying Principle: The workup leverages the differential solubility of the desired product (typically soluble in an organic solvent) and impurities (often soluble in aqueous solutions) to achieve initial purification.[2]
Detailed Protocol: See Protocol 1: Standard Aqueous Workup for a step-by-step guide.
Q2: I've formed a persistent emulsion during the extraction process. How can I resolve this?
Emulsions are colloidal suspensions of one liquid in another and are a common frustration. They are often stabilized by fine particulate matter or amphiphilic molecules at the liquid-liquid interface.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.[2]
-
Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can break up the suspension by removing particulate matter that may be stabilizing it.
-
Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the viscosity of the organic phase.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking during the initial washes.
Q3: My product and the unreacted this compound have very similar Rf values on TLC. How can I effectively separate them?
This is a common challenge, as the polarity of the starting material and a mono-substituted product can be quite close.
Strategies for Separation:
-
Column Chromatography Optimization:
-
Solvent System Screening: Test a range of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). Sometimes, adding a small percentage of a third solvent (like triethylamine for basic compounds) can dramatically improve separation.
-
Isocratic vs. Gradient Elution: A shallow gradient elution, where the solvent polarity is increased very slowly, can resolve closely running spots.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method.[3] Try dissolving the crude mixture in a minimum amount of a hot solvent in which the product has good solubility and the starting material has poor solubility. Allow it to cool slowly.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high-purity material.[4]
| Compound Type | Typical Eluent System (Hexanes/Ethyl Acetate) | Notes |
| This compound (Starting Material) | 95:5 to 90:10 | Relatively non-polar |
| Mono-amino Substituted Product | 80:20 to 60:40 | Polarity increases significantly |
| Mono-aryl Substituted Product (Suzuki) | 90:10 to 80:20 | Polarity increase is moderate |
| Di-substituted Product | Varies greatly with substituent | Generally more polar than mono-substituted |
Troubleshooting Guide: Palladium Cross-Coupling Reactions
This compound is a versatile substrate for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The primary challenge stems from the differential reactivity of the two chlorine atoms and the general inertness of aryl chlorides compared to bromides or iodides.[5][6][7]
Workflow for Troubleshooting a Failed Cross-Coupling Reaction
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Q4: My Suzuki coupling with an arylboronic acid is sluggish or fails. What are the most likely causes?
Aryl chlorides are notoriously less reactive in Suzuki couplings than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[7]
Expert Analysis & Solutions:
-
Catalyst/Ligand Choice: Standard Pd(PPh₃)₄ may be ineffective.[8] You need a more electron-rich and bulky phosphine ligand to facilitate the oxidative addition to the C-Cl bond.
-
Base Selection: The choice of base is critical and often solvent-dependent.[7] An inappropriate base can fail to activate the boronic acid or even lead to its decomposition.
-
Recommendation: For aryl chlorides, stronger bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than sodium carbonate (Na₂CO₃).[9]
-
-
Solvent & Temperature: The reaction may require higher temperatures to proceed.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.
-
Recommendation: Use freshly opened boronic acid or check its quality by NMR.
-
Q5: I am attempting a Buchwald-Hartwig amination, but I'm only seeing starting material and some dehalogenation. What's wrong?
Dehalogenation (replacement of chlorine with hydrogen) is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient heterocycles or when the catalytic cycle is stalled.[6]
Expert Analysis & Solutions:
-
Catalyst System: As with Suzuki reactions, the choice of ligand is paramount for activating the C-Cl bond.[5]
-
Recommendation: Employ palladium catalysts with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands. These promote the reductive elimination step and can outcompete side reactions.
-
-
Base Choice: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but its basicity can sometimes promote side reactions.
-
Recommendation: If dehalogenation is severe, consider switching to a slightly weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate.
-
-
Reaction Conditions: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Any oxygen present can degrade the catalyst and promote side reactions.[6]
Q6: I am trying for a mono-substitution at the C1 position but am getting significant amounts of the 1,5-di-substituted product. How can I improve selectivity?
The chlorine at the C1 position of the isoquinoline ring is generally more reactive towards nucleophilic substitution and cross-coupling than the C5 chlorine due to electronic effects from the ring nitrogen. However, forcing conditions can lead to a loss of selectivity.
Strategies for Improving Mono-selectivity:
-
Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of your coupling partner (boronic acid or amine).
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion of the starting material. This will disfavor the reaction at the less reactive C5 position.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
Q7: My reaction mixture turned black, and the reaction stopped. What happened?
The formation of a black precipitate is often indicative of palladium black, which forms when the Pd(0) catalyst decomposes and agglomerates.[6] This is an inactive form of the catalyst, and its formation will halt the reaction.
Causes and Prevention:
-
Oxygen Contamination: This is the most common cause. Ensure all reagents, solvents, and the reaction vessel are scrupulously purged with an inert gas.
-
High Temperatures: Excessively high temperatures for prolonged periods can promote catalyst decomposition.
-
Ligand Degradation: Some phosphine ligands can be unstable under the reaction conditions. Ensure you are using a robust ligand appropriate for the transformation.
-
Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst.[8]
Experimental Protocols
Protocol 1: Standard Aqueous Workup
Objective: To isolate the crude product from a completed reaction mixture.
Methodology:
-
Cooling & Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under heat, use an ice bath for initial cooling. Quench the reaction by slowly adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) if organometallic reagents were used.[11]
-
Solvent Addition: Dilute the quenched mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake gently at first, venting frequently to release any pressure. Then, shake vigorously for ~30 seconds.
-
Layer Separation: Allow the layers to separate fully. Drain the lower layer (confirm identity by adding a drop of water).
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) until it no longer clumps together.[2][12]
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh organic solvent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
Protocol 2: Removal of Residual Palladium Catalyst
Objective: To remove trace palladium residues from the purified product, which is often required for pharmaceutical applications.
Methodology:
-
Dissolution: Dissolve the palladium-containing product in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Aqueous Wash with Thiol: Transfer the solution to a separatory funnel and wash with a 1-5% aqueous solution of sodium thiomethoxide or N-acetylcysteine. These sulfur-containing compounds act as effective scavengers for palladium.
-
Standard Washes: Wash the organic layer subsequently with water and brine to remove the scavenger and its palladium complex.
-
Silica Plug Filtration: Alternatively, pass a solution of the crude product through a short plug of silica gel, eluting with the appropriate solvent system. Many polar palladium-containing byproducts will adsorb strongly to the silica.
Visualized Workflows
Caption: General experimental workflow from reaction completion to crude product isolation.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Managing Dichloroisoquinoline Isomer Impurities
Welcome to the technical support center dedicated to navigating the complexities of dichloroisoquinoline isomer impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis, purification, and analysis of dichloroisoquinolines. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may face during your experiments. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of my target dichloroisoquinoline, I've observed multiple product spots on my TLC analysis, all of which show a similar mass in a preliminary mass spectrometry analysis. What is the likely cause?
A1: This is a classic indication of isomeric impurity formation. Dichloroisoquinolines can exist as several positional isomers depending on where the two chlorine atoms substitute on the isoquinoline ring. During synthesis, particularly in electrophilic aromatic substitution reactions, the directing effects of the existing ring structure and any substituents can lead to the formation of a mixture of isomers. For example, in reactions like the Bischler-Napieralski or Pomeranz-Fritsch synthesis, slight variations in reaction conditions can alter the regioselectivity of the cyclization and subsequent reactions, yielding different isomers.[1] It is crucial to confirm the identity of each spot through more detailed analytical techniques.
Q2: What are the primary sources of these isomeric impurities?
A2: The generation of dichloroisoquinoline isomer impurities can typically be traced back to several key sources in the manufacturing and handling process:
-
Synthetic Pathway: The chosen synthetic route is the most common origin. Many named reactions for isoquinoline synthesis can produce multiple isomers if the precursors are not appropriately substituted to direct the reaction to a single product.[1]
-
Starting Materials: Impurities in the starting materials, such as isomeric precursors, can carry through the synthesis and result in a mixture of final products.[2]
-
Reaction Conditions: Inadequate control of reaction parameters like temperature, pH, or catalyst concentration can lead to side reactions or alter the selectivity of the primary reaction, thus generating unwanted isomers.[3][4]
-
Degradation: Although less common for stable molecules like dichloroisoquinolines, exposure to harsh conditions like high heat, strong acids/bases, or UV light during workup, purification, or storage can potentially cause rearrangement or degradation, leading to isomeric or other impurities.[5][6]
Q3: Are these isomeric impurities a significant concern from a regulatory perspective?
A3: Absolutely. Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically ICH Q3A and Q3B), have stringent requirements for the identification, qualification, and quantification of impurities in active pharmaceutical ingredients (APIs).[3][5] Since different isomers can have distinct pharmacological and toxicological profiles, what may seem like a minor impurity could have significant safety implications.[7] Any unspecified impurity above the identification threshold (typically 0.10% to 0.15%) must be structurally characterized.[6]
Troubleshooting Guides
Issue 1: Co-elution of Dichloroisoquinoline Isomers in Reverse-Phase HPLC
You're running a standard C18 column with a methanol/water or acetonitrile/water gradient, but two or more of your dichloroisoquinoline isomers are co-eluting or showing very poor resolution.
Positional isomers of dichloroisoquinoline often have very similar polarities and hydrophobicities. The subtle differences in their dipole moments and the accessibility of the nitrogen atom for interaction with the stationary phase may not be sufficient for separation under standard reverse-phase conditions.[8]
Caption: Troubleshooting workflow for poor HPLC peak resolution.
-
Mobile Phase pH Adjustment:
-
Rationale: The basicity of the isoquinoline nitrogen is a key handle for manipulating retention. The pKa of isoquinoline is around 5.4.[8] By adjusting the mobile phase pH to be near the pKa of your isomers, you can exploit subtle differences in their ionization state, which can significantly impact their interaction with the stationary phase and improve separation.
-
Protocol:
-
Prepare a series of buffered mobile phases (e.g., using phosphate or acetate buffers) with pH values ranging from 3.0 to 6.0.
-
Start with a shallow gradient and observe the change in selectivity (the distance between the peaks).
-
A pH where the compounds are partially ionized often provides the best selectivity.
-
-
-
Change the Organic Modifier and Stationary Phase:
-
Rationale: If pH adjustment is insufficient, altering the nature of the interactions is the next logical step. Different organic modifiers (acetonitrile vs. methanol) offer different selectivities due to their unique properties (e.g., dipole moment, hydrogen bonding capability). Similarly, different stationary phases can provide alternative separation mechanisms.
-
Protocol & Recommended Stationary Phases:
-
| Stationary Phase | Separation Principle & Rationale | Starting Mobile Phase Conditions |
| Phenyl-Hexyl | Provides π-π interactions with the aromatic rings of the dichloroisoquinolines. Isomeric differences in electron distribution can lead to differential retention. | 50:50 Acetonitrile/Water with 0.1% Formic Acid |
| Pentafluorophenyl (PFP) | Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. Particularly effective for separating halogenated aromatic compounds.[9] | 60:40 Methanol/Water with 10mM Ammonium Acetate |
| Cyano (CN) | Can be used in both normal-phase and reverse-phase modes. In reverse-phase, it provides different selectivity due to its polar nature. | 70:30 Acetonitrile/Water |
-
Employ Orthogonal Chromatographic Techniques:
-
Rationale: When isomers are particularly challenging to separate, a completely different separation mechanism is required.[6]
-
Recommendations:
-
Supercritical Fluid Chromatography (SFC): Often provides excellent selectivity for isomers and is considered a powerful tool for separating closely related halogen-containing molecules.[9]
-
Gas Chromatography (GC): If the dichloroisoquinoline isomers are sufficiently volatile and thermally stable, GC can offer very high-resolution separation, especially with specialized capillary columns.[10]
-
-
Issue 2: Ambiguous Structural Identification of an Isolated Impurity
You have successfully isolated an impurity, but standard spectroscopic methods (like NMR and MS) are not sufficient to definitively assign the positions of the chlorine atoms.
Mass spectrometry will confirm that the impurity is an isomer of your main compound, but it won't differentiate between positional isomers. While 1D ¹H NMR will show differences in chemical shifts and coupling constants, assigning the exact substitution pattern on a complex aromatic system can be ambiguous without further evidence.
Caption: Workflow for definitive impurity structure elucidation.
-
Advanced NMR Techniques:
-
Rationale: 2D NMR experiments are essential for piecing together the molecular structure by identifying through-bond correlations.
-
Key Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is often the most powerful experiment for distinguishing isomers, as it allows you to "walk" across the carbon skeleton and definitively place substituents.
-
-
-
Orthogonal Synthesis and Confirmation:
-
Rationale: Synthesizing a reference standard of a suspected isomeric impurity provides an unambiguous confirmation.[2] If the spectroscopic data (NMR, MS) and chromatographic retention time of the synthesized standard match those of the isolated impurity, the structure is confirmed.
-
Protocol:
-
Based on the 2D NMR data, propose the most likely isomeric structures.
-
Devise a synthetic route that is regioselective for one of these proposed structures.
-
Synthesize a small amount of the reference standard.
-
Purify the standard and acquire its full analytical data (NMR, MS, HPLC).
-
Co-inject the isolated impurity and the synthesized standard in your HPLC system. A single, sharp peak confirms their identity.
-
-
-
Single-Crystal X-ray Crystallography:
-
Rationale: This is the gold standard for structural elucidation, providing an absolute and definitive 3D structure of the molecule.
-
Protocol:
-
Attempt to grow single crystals of the isolated impurity. This can be achieved through techniques like slow evaporation, vapor diffusion, or temperature gradient crystallization.[6]
-
If successful, the crystal can be analyzed by X-ray diffraction to determine the precise atomic connectivity and confirm the isomeric form.
-
-
By systematically applying these troubleshooting steps and analytical protocols, researchers can effectively manage and control dichloroisoquinoline isomer impurities, ensuring the quality, safety, and regulatory compliance of their compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. toref-standards.com [toref-standards.com]
- 5. januschemicals.com [januschemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Analysis of 1,5-Dichloroisoquinoline: A Comparative and Predictive Approach
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of heterocyclic compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H NMR characteristics of 1,5-dichloroisoquinoline. In the absence of readily available, published experimental spectra for this specific isomer, we present a robust, predicted ¹H NMR data set. This prediction is grounded in fundamental NMR principles and is substantiated by a comparative analysis with the parent isoquinoline and related dichlorinated analogues. Furthermore, we will explore alternative and complementary analytical techniques to provide a holistic view of the structural elucidation process.
The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the proton. This sensitivity allows us to distinguish between protons in different parts of a molecule.
Furthermore, the magnetic field of one proton can influence that of its neighbors, a phenomenon known as spin-spin coupling. This coupling results in the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets), and the magnitude of this splitting (the coupling constant, J) provides valuable information about the connectivity of atoms within the molecule.
Preparing a High-Quality NMR Sample: A Prerequisite for Accurate Analysis
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. A well-prepared sample ensures optimal spectral resolution and minimizes artifacts that can complicate interpretation. Here is a field-proven protocol for preparing a sample for ¹H NMR analysis:
Experimental Protocol: Sample Preparation for ¹H NMR
-
Analyte Preparation: Begin with a pure, solid sample of this compound. For a standard ¹H NMR experiment, approximately 5-25 mg of the compound is required.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from overwhelming the analyte signals.[3][4] For a compound like this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can slightly influence the chemical shifts of the analyte.
-
Dissolution: Carefully dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution; gentle vortexing or sonication may be necessary.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its protons resonate at a well-defined position (0 ppm).[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates that it has five aromatic protons. Based on the principles of substituent effects in aromatic systems, we can predict the chemical shifts and coupling patterns for these protons. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the isoquinoline ring will deshield the protons, causing them to resonate at a lower field (higher ppm values) compared to benzene.
Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.5 - 8.7 | d | J₃,₄ ≈ 5-6 |
| H-4 | 7.6 - 7.8 | d | J₄,₃ ≈ 5-6 |
| H-6 | 7.7 - 7.9 | t | J₆,₇ ≈ 8-9 |
| H-7 | 7.5 - 7.7 | dd | J₇,₆ ≈ 8-9, J₇,₈ ≈ 5-6 |
| H-8 | 8.0 - 8.2 | d | J₈,₇ ≈ 5-6 |
Comparative Analysis with Related Compounds
To substantiate our predictions, a comparative analysis with the parent isoquinoline and other dichlorinated analogues is invaluable.
¹H NMR Data for Isoquinoline and a Dichloro-analogue
| Compound | Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoquinoline | H-1 | 9.24 | s | - |
| H-3 | 8.54 | d | 5.8 | |
| H-4 | 7.63 | d | 5.8 | |
| H-5 | 8.13 | d | 8.2 | |
| H-6 | 7.68 | t | 7.5 | |
| H-7 | 7.82 | t | 7.8 | |
| H-8 | 7.96 | d | 8.2 | |
| 4,7-Dichloroquinoline * | H-2 | 8.79 | d | 4.8 |
| H-3 | 7.46 | d | 4.8 | |
| H-5 | 8.10 | d | 9.0 | |
| H-6 | 7.55 | dd | 9.0, 2.2 | |
| H-8 | 8.03 | d | 2.2 |
Note: Data for 4,7-dichloroquinoline is for a quinoline, not an isoquinoline, but provides insight into the effect of chlorine substituents on a similar heterocyclic system.
The data for isoquinoline shows the general chemical shift regions for the different protons. The presence of chlorine atoms in this compound is expected to cause a downfield shift (deshielding) of the adjacent protons due to their electron-withdrawing inductive effect. This is reflected in our predicted values.
Beyond ¹H NMR: A Multi-faceted Approach to Structural Confirmation
While ¹H NMR is a primary tool, a comprehensive structural elucidation often involves a combination of analytical techniques.
Alternative and Complementary Analytical Techniques
| Technique | Information Provided |
| ¹³C NMR | Provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. |
| 2D NMR (COSY, HSQC, HMBC) | COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, confirming which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular skeleton. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce structural features. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum of this compound. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds. |
Experimental Workflow for Comprehensive Structural Elucidation
Caption: A typical workflow for the synthesis and structural elucidation of a novel organic compound.
Conclusion
The ¹H NMR analysis of this compound, while not directly documented with a publicly available experimental spectrum, can be confidently approached through a predictive and comparative methodology. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging data from related compounds, researchers can accurately anticipate the spectral features of this molecule. For unequivocal structure confirmation, a multi-technique approach, incorporating ¹³C NMR, 2D NMR, and mass spectrometry, is the gold standard in modern chemical research. This guide provides the foundational knowledge and practical protocols to empower researchers in their structural elucidation endeavors.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,5-Dichloroisoquinoline
An In-Depth Comparison of Analytical Strategies for the Characterization of Halogenated Heterocyclic Compounds
Introduction
1,5-Dichloroisoquinoline is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its precise structural characterization is paramount for ensuring the identity, purity, and quality of downstream products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information based on molecular mass and fragmentation patterns.
This guide provides an in-depth analysis of the electron impact (EI) mass spectrometry fragmentation pathway of this compound. As a comparative guide, we will contrast its fragmentation behavior with its parent compound, isoquinoline, to elucidate the directing effects of chloro-substituents. Furthermore, we will compare the "hard" ionization technique of EI with "soft" ionization methods like electrospray ionization (ESI) and contextualize the role of GC-MS alongside other essential analytical techniques such as NMR and HPLC. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize such molecules with confidence.
Section 1: The Role of Electron Impact Mass Spectrometry (EI-MS)
For volatile and thermally stable small molecules like this compound, gas chromatography coupled with electron impact mass spectrometry (GC-MS) is the premier analytical choice. The process involves ionizing the analyte with a high-energy beam of electrons (typically 70 eV), which is significantly higher than the energy required to ionize most organic compounds.[1] This excess energy induces reproducible and structurally informative fragmentation.[2][3]
Aromatic systems, like the isoquinoline core, are known to produce strong molecular ion peaks due to their inherent stability.[4][5] For halogenated compounds, the most critical diagnostic feature is the isotopic pattern. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. For a molecule with two chlorine atoms, this results in a highly characteristic cluster of peaks for the molecular ion (M⁺˙) and any chlorine-containing fragments:
-
M Peak: Contains two ³⁵Cl atoms.
-
M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: Contains two ³⁷Cl atoms.
The relative intensities of these peaks (approximately 9:6:1) provide a definitive signature for the presence of two chlorine atoms, acting as a powerful self-validating feature in spectral interpretation.
Section 2: Predicted EI-MS Fragmentation Pathway of this compound
The fragmentation of the this compound molecular ion (C₉H₅Cl₂N⁺˙, m/z 197) is governed by the stability of the aromatic ring and the relative weakness of the C-Cl bonds.
Molecular Ion Calculation:
-
Formula: C₉H₅³⁵Cl₂N
-
Monoisotopic Mass: 196.98 Da
-
Nominal Mass (m/z): 197
The proposed fragmentation cascade is visualized below.
References
A Researcher's Guide to Single-Crystal X-ray Diffraction: Unraveling the Structure of 1,5-Dichloroisoquinoline and its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, aids in the prediction of physicochemical properties, and provides critical insights into intermolecular interactions. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1]
This guide delves into the structural analysis of 1,5-dichloroisoquinoline, a halogenated N-heterocycle of interest in medicinal chemistry. While the crystal structure of this compound itself is not publicly available as of this writing, this guide provides a comprehensive framework for its investigation. We will outline a detailed experimental protocol for SCXRD analysis, and to provide a valuable comparative context, we will analyze the crystallographic data of the closely related isomer, 4,7-dichloroquinoline. This comparative approach will illuminate the profound influence of substituent positioning on molecular geometry and crystal packing, offering a predictive lens through which to view the likely structural characteristics of this compound.
The Significance of Structural Elucidation in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The addition of halogen atoms, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine substitution can influence lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding how these substitutions affect the molecule's solid-state conformation and intermolecular interactions is crucial for formulation development and for predicting how the molecule will behave in a biological environment.
Experimental Workflow: From Powder to High-Resolution Structure
The journey from a powdered sample to a fully resolved crystal structure is a meticulous process. Here, we provide a detailed, step-by-step methodology that serves as a robust protocol for the single-crystal X-ray diffraction analysis of small organic molecules like this compound.
Part 1: Crystal Growth – The Art and Science of Nucleation
The prerequisite for any SCXRD experiment is a high-quality single crystal of suitable size (typically 0.1-0.3 mm in each dimension). The process of obtaining such a crystal is often the most challenging aspect of the entire analysis.
1.1. Synthesis and Purification of this compound:
While the direct synthesis of this compound is not detailed here, analogous procedures for related compounds, such as the synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide using phosphoryl chloride, provide a viable starting point. Following synthesis, the crude product must be purified to the highest possible degree, typically through column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.
1.2. Recrystallization Techniques for Crystal Growth:
The goal of recrystallization is to slowly grow well-ordered crystals from a supersaturated solution. The choice of solvent is critical and is often determined empirically. A good solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This gradual decrease in temperature reduces the solubility of the compound, promoting crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-volatility solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2][3][4]
The following diagram illustrates the vapor diffusion method, a commonly successful technique for growing high-quality single crystals.
Caption: Workflow for Crystal Growth via Vapor Diffusion.
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
2.1. Data Collection:
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.
2.2. Data Reduction and Structure Solution:
The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams. This information is then used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.
2.3. Structure Refinement:
The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various crystallographic R-factors, with lower values indicating a better fit to the data.
The overall experimental workflow is summarized in the following diagram:
Caption: Generalized Workflow for Single-Crystal X-ray Diffraction.
Comparative Analysis: this compound vs. 4,7-Dichloroquinoline
In the absence of experimental data for this compound, a comparative analysis with a known isomer, 4,7-dichloroquinoline, provides valuable insights into the likely structural features of our target molecule. The crystallographic data for 4,7-dichloroquinoline has been reported and is available in the Cambridge Structural Database (CSD).
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 4,7-dichloroquinoline. When the structure of this compound is determined, a similar table can be constructed for direct comparison.
| Parameter | 4,7-Dichloroquinoline | This compound (Predicted) |
| Chemical Formula | C₉H₅Cl₂N | C₉H₅Cl₂N |
| Formula Weight | 198.05 | 198.05 |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| a (Å) | 18.224(2) | To be determined |
| b (Å) | 3.8253(5) | To be determined |
| c (Å) | 23.622(3) | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 96.61(1) | To be determined |
| γ (°) | 90 | To be determined |
| Volume (ų) | 1635.8(4) | To be determined |
| Z | 8 | To be determined |
| Density (calc) (g/cm³) | 1.608 | To be determined |
| CSD Deposition No. | 815345 | To be determined |
Data for 4,7-dichloroquinoline obtained from the Cambridge Structural Database.
Molecular Geometry and Crystal Packing
The positioning of the two chlorine atoms on the isoquinoline scaffold is expected to have a significant impact on both the intramolecular geometry and the intermolecular interactions that dictate the crystal packing.
-
Intramolecular Geometry: In 4,7-dichloroquinoline, the chlorine atoms are located on different rings of the isoquinoline system. In this compound, one chlorine is on the pyridine ring and the other is on the benzene ring. This difference in substitution pattern will likely lead to subtle variations in bond lengths and angles within the isoquinoline core due to the differing electronic effects of the chlorine atoms at these positions.
-
Intermolecular Interactions and Crystal Packing: The crystal packing of halogenated aromatic compounds is often governed by a combination of van der Waals forces, π-π stacking interactions, and halogen bonds.[5] The presence and nature of these interactions are highly dependent on the positions of the halogen atoms.
-
π-π Stacking: The planar aromatic rings of the isoquinoline molecules are likely to engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. The positions of the chlorine atoms can influence the geometry of this stacking.
-
Halogen Bonding: A halogen bond is a noncovalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as a nitrogen or oxygen atom). In the crystal structure of dichloroisoquinolines, the chlorine atoms could potentially form halogen bonds with the nitrogen atom of a neighboring molecule. The different steric environments of the chlorine atoms in 1,5- and 4,7-dichloro-isomers will likely lead to different halogen bonding motifs, which in turn will influence the overall crystal packing.
-
The following diagram illustrates the potential for different intermolecular interactions based on the chlorine substitution pattern.
Caption: Potential Differences in Intermolecular Interactions.
Conclusion: A Path Forward for Structural Elucidation
While the crystal structure of this compound remains to be determined, this guide provides a clear and comprehensive roadmap for its investigation. By following the detailed experimental protocols for crystal growth and single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The comparative analysis with 4,7-dichloroquinoline underscores the importance of substituent positioning on the molecular and supramolecular architecture of these important N-heterocycles. The determination of the crystal structure of this compound will undoubtedly provide valuable insights for the design and development of new therapeutic agents based on the isoquinoline scaffold.
References
- 1. Crystallography Open Database - Wikipedia [en.wikipedia.org]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Growing Crystals [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. CSD Investor Portal [dhowcsd.centralbank.go.ke]
A Comparative Guide to the Reactivity of 1,5-Dichloroisoquinoline and 1,6-Dichloroisoquinoline for the Synthetic Chemist
For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloroisoquinolines, in particular, serve as versatile building blocks for the synthesis of a wide array of biologically active compounds.[1][2] The positional isomerism of the chlorine atoms on the isoquinoline core critically dictates the molecule's reactivity, offering a powerful tool for regioselective synthesis. This guide provides an in-depth technical comparison of the reactivity of two key isomers: 1,5-dichloroisoquinoline and 1,6-dichloroisoquinoline, supported by established reactivity principles and experimental insights.
Understanding the Electronic Landscape of Dichloroisoquinolines
The reactivity of chloro-substituted isoquinolines is fundamentally governed by the electronic influence of the ring nitrogen atom. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive (-I) and mesomeric (-M) effect on the heterocyclic ring. This effect is most pronounced at the positions ortho and para to the nitrogen, namely C1, C3, and to a lesser extent, C5 and C7. Consequently, these positions are rendered more electrophilic and are activated towards nucleophilic attack.[3]
In the context of dichloroisoquinolines, this electronic activation leads to a predictable hierarchy of reactivity for the chloro substituents. The chlorine atom at the C1 position is significantly more labile than those on the carbocyclic ring (C5, C6, C7, or C8). This heightened reactivity is a direct consequence of the C1 position being alpha to the ring nitrogen, which effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr) reactions.[4][5] Similarly, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C1-Cl bond is more susceptible to oxidative addition to the Pd(0) catalyst.[6]
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of the chloro substituents in 1,5- and 1,6-dichloroisoquinoline can be strategically exploited to achieve regioselective functionalization. Below, we compare their behavior in two of the most pivotal reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling: A Tale of Two Isomers
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the case of dichloroisoquinolines, the primary question for the synthetic chemist is which of the two chlorine atoms will be preferentially displaced.
1,6-Dichloroisoquinoline:
For 1,6-dichloroisoquinoline, there is a strong and documented preference for the Suzuki-Miyaura coupling to occur at the C1 position .[6] This high degree of regioselectivity is a direct consequence of the electronic activation conferred by the adjacent nitrogen atom. The C1 position is significantly more electrophilic than the C6 position, facilitating the oxidative addition of the palladium catalyst to the C1-Cl bond. This allows for the selective synthesis of 1-aryl-6-chloroisoquinolines, which can then be subjected to a second coupling reaction at the C6 position if desired.
This compound:
Data Summary: Regioselectivity in Suzuki-Miyaura Coupling
| Compound | Most Reactive Position | Expected Major Product |
| This compound | C1 | 1-Aryl-5-chloroisoquinoline |
| 1,6-Dichloroisoquinoline | C1 | 1-Aryl-6-chloroisoquinoline |
Nucleophilic Aromatic Substitution (SNAr): A Consistent Pattern of Reactivity
Nucleophilic aromatic substitution provides a direct route to introduce a variety of heteroatom nucleophiles, such as amines and alkoxides, onto the isoquinoline core. The principles governing the regioselectivity of SNAr reactions on dichloroisoquinolines mirror those of Suzuki-Miyaura couplings.
General Principles:
The SNAr mechanism proceeds via an addition-elimination pathway, involving the formation of a Meisenheimer complex.[7] The stability of this intermediate is key to the reaction's feasibility. Electron-withdrawing groups, particularly at positions ortho and para to the leaving group, stabilize the negative charge of the Meisenheimer complex through resonance and induction.[5] In isoquinoline, the ring nitrogen acts as a powerful electron-withdrawing group, significantly activating the C1 position for nucleophilic attack.
Application to 1,5- and 1,6-Dichloroisoquinoline:
For both 1,5- and 1,6-dichloroisoquinoline, the chlorine atom at the C1 position is the most susceptible to nucleophilic displacement. The attack of a nucleophile at C1 generates a Meisenheimer complex where the negative charge is effectively delocalized onto the electronegative nitrogen atom. This provides a low-energy pathway for the substitution to occur. In contrast, nucleophilic attack at C5 or C6 results in a less stable intermediate, as the stabilizing influence of the ring nitrogen is significantly diminished at these positions.
Therefore, when reacting either 1,5- or 1,6-dichloroisoquinoline with a nucleophile under controlled conditions (e.g., one equivalent of the nucleophile), selective substitution at the C1 position is the expected outcome.
Experimental Protocols: A Guide to Selective Functionalization
The following protocols provide a general framework for achieving regioselective mono-functionalization of 1,5- and 1,6-dichloroisoquinoline at the C1 position. It is important to note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C1-Position
This protocol is designed for the selective mono-arylation of a dichloroisoquinoline at the C1 position.
Materials:
-
1,5- or 1,6-Dichloroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Na₂CO₃ solution (3.0 equiv)
-
Toluene/Ethanol (4:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dichloroisoquinoline, arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-5-chloro- or 1-aryl-6-chloroisoquinoline.
Experimental Workflow: Regioselective Suzuki-Miyaura Coupling
Caption: A typical workflow for the regioselective Suzuki-Miyaura coupling of dichloroisoquinolines.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution with an Amine
This protocol describes the selective mono-amination of a dichloroisoquinoline at the C1 position.
Materials:
-
1,5- or 1,6-Dichloroisoquinoline (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the dichloroisoquinoline in DMF.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-amino-5-chloro- or 1-amino-6-chloroisoquinoline.
Logical Relationship: Factors Influencing Reactivity
Caption: The interplay of electronic effects and substituent position dictates the regioselective reactivity of dichloroisoquinolines.
Conclusion
In the comparative analysis of 1,5- and 1,6-dichloroisoquinoline, a clear and consistent pattern of reactivity emerges. For both isomers, the chlorine atom at the C1 position is markedly more susceptible to displacement in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This pronounced regioselectivity is a direct consequence of the powerful electron-withdrawing nature of the adjacent ring nitrogen, which activates the C1 position towards both oxidative addition and nucleophilic attack.
While direct, side-by-side comparative studies with quantitative yield data for both isomers under identical conditions are sparse in the literature, the foundational principles of heterocyclic reactivity provide a robust and reliable framework for predicting their synthetic behavior. This understanding allows researchers to strategically design synthetic routes that leverage this differential reactivity to achieve the desired mono-functionalized isoquinoline derivatives, which are invaluable precursors in the pursuit of novel therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,6-Dichloroisoquinoline | 630421-73-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Suzuki Coupling of Dichloroisoquinoline Isomers
<
Introduction
Substituted isoquinolines are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, offering a powerful method for constructing carbon-carbon bonds.[1][2][3][4][5] When applied to dichloroisoquinoline substrates, the Suzuki coupling provides a direct route to functionalized isoquinolines. However, the presence of two identical halogen substituents introduces a significant challenge: regioselectivity. The ability to selectively functionalize one chlorine atom over the other is paramount for accessing specific isomers and avoiding unwanted byproducts.
This guide provides a comparative analysis of the Suzuki coupling reactions of various dichloroisoquinoline isomers. We will delve into the factors governing regioselectivity, present experimental data to illustrate these principles, and provide detailed protocols for researchers in drug development and organic synthesis.
Pillar 1: The Principles of Regioselectivity in Dichloroisoquinolines
The site-selectivity in the Suzuki-Miyaura coupling of dihalogenated heterocycles is primarily dictated by the electronic and steric environment of the carbon-chlorine (C-Cl) bonds.[6][7][8] The first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[9][10][11] The relative ease of this step at different positions on the isoquinoline ring determines the primary site of arylation.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring creates a polarization of the C-Cl bonds. Positions alpha (C1) and gamma (C3) to the nitrogen are generally more electron-deficient and thus more activated towards oxidative addition compared to positions in the benzo-ring (C4, C5, C6, C7, C8).
-
Steric Hindrance: The accessibility of the C-Cl bond to the bulky palladium catalyst plays a crucial role. A chlorine atom in a sterically hindered position will react slower than one in a more accessible position.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands can significantly influence regioselectivity. Bulky, electron-rich phosphine ligands can sometimes alter the intrinsic reactivity of the substrate, favoring reaction at less conventional sites.[12]
Pillar 2: Comparative Analysis of Isomer Reactivity
The following sections provide a detailed comparison of the Suzuki coupling behavior of specific dichloroisoquinoline isomers, supported by experimental findings from the literature.
1,3-Dichloroisoquinoline: Preferential Coupling at the C1 Position
In 1,3-dichloroisoquinoline, the C1 position is significantly more reactive than the C3 position. This is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom, making the C1-Cl bond more susceptible to oxidative addition.
Studies have shown that under catalysis with Pd(PPh₃)₄, the Suzuki coupling of 1,3-dichloroisoquinoline with various arylboronic acids proceeds exclusively at the C1 position, yielding 1-aryl-3-chloroisoquinolines.[13] This high degree of regioselectivity makes 1,3-dichloroisoquinoline a valuable precursor for the synthesis of 1,3-disubstituted isoquinolines, as the remaining chlorine at the C3 position can be subsequently functionalized through other cross-coupling reactions or nucleophilic substitution.[13]
Table 1: Regioselective Suzuki Coupling of 1,3-Dichloroisoquinoline
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Chloro-1-phenylisoquinoline | 85 | [13] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Chloro-1-(4-methoxyphenyl)isoquinoline | 92 | [13] |
| 3 | 8-Methoxy-1-naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Chloro-1-(8-methoxy-1-naphthyl)isoquinoline | 75 | [13] |
1,6-Dichloroisoquinoline: Selective Coupling at C1
Similar to the 1,3-isomer, 1,6-dichloroisoquinoline also undergoes selective Suzuki coupling at the C1 position.[14] The activation provided by the adjacent nitrogen atom outweighs the reactivity of the C6-Cl bond located on the carbocyclic ring.
4,7-Dichloroisoquinoline: A Case of Competing Reactivity
The Suzuki coupling of 4,7-dichloroquinoline (a closely related isomer) has been studied and provides insight into the reactivity of dichloroisoquinolines where both chlorines are on the carbocyclic and pyridyl rings, respectively. In the case of 4,7-dichloroquinoline, the reaction with phenylboronic acid using a phosphine-free palladium acetate catalyst in water resulted in the formation of 7-chloro-4-phenylquinoline as the major product (78% yield), along with a smaller amount of the disubstituted product (12%).[15] This indicates a preference for coupling at the C4 position, which is part of the pyridine ring, over the C7 position on the benzene ring.[15]
Interestingly, when 7-chloro-4-iodoquinoline was used, the reaction was much more regioselective, affording the 4-phenyl-7-chloroquinoline in 98% yield, highlighting the greater reactivity of the C-I bond over the C-Cl bond.[15]
Pillar 3: Experimental Protocols and Mechanistic Visualization
General Experimental Protocol for Regioselective Suzuki Coupling of 1,3-Dichloroisoquinoline
This protocol is a representative example for the selective arylation at the C1 position.
Materials:
-
1,3-Dichloroisoquinoline
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
2M Sodium carbonate solution
-
Toluene
-
Ethanol
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dichloroisoquinoline (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (5 mL), ethanol (2 mL), and the 2M sodium carbonate solution (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-aryl-3-chloroisoquinoline.
Mechanistic Visualization
The regioselectivity of the Suzuki coupling on dichloroisoquinolines is fundamentally governed by the initial oxidative addition step of the palladium catalyst. The following diagrams illustrate the key concepts.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Factors influencing regioselectivity in dichloroisoquinoline isomers.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of dichloroisoquinolines is a powerful tool for the synthesis of functionalized isoquinoline derivatives. The regioselectivity of this reaction is largely predictable based on the electronic properties of the isoquinoline ring system, with positions activated by the nitrogen atom showing enhanced reactivity. For isomers such as 1,3- and 1,6-dichloroisoquinoline, selective mono-arylation at the C1 position can be achieved with high efficiency. In cases like 4,7-dichloroquinoline, a preference for reaction at the pyridine ring is observed.
Future research in this area will likely focus on the development of novel catalyst systems that can override the intrinsic reactivity of the substrates, enabling selective functionalization at the less reactive positions. Such advancements would provide even greater flexibility in the design and synthesis of complex isoquinoline-based molecules for drug discovery and materials science.
References
- 1. fishersci.se [fishersci.se]
- 2. nobelprize.org [nobelprize.org]
- 3. jocpr.com [jocpr.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstitu ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605827B [pubs.rsc.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Dichlorinated Isoquinoline and Quinoline Analogs as Anticancer Agents: Insights for the 1,5-Dichloroisoquinoline Scaffold
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of dichlorinated isoquinoline and quinoline analogs as potential anticancer agents. While direct SAR studies on the 1,5-dichloroisoquinoline scaffold are limited in publicly available literature, by objectively comparing the performance of closely related dichlorinated heterocyclic compounds, we can extrapolate key principles to guide the rational design of novel and more potent therapeutic candidates based on this promising scaffold. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Introduction: The Privileged Scaffolds of Isoquinoline and Quinoline in Oncology
The isoquinoline and quinoline ring systems are considered "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their recurrence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities, including potent anticancer properties.[2][3] The rigid, planar nature of these bicyclic aromatic structures provides an excellent framework for the spatial orientation of various functional groups, enabling specific interactions with biological targets such as protein kinases.[4][5]
Substitution with chlorine atoms on these scaffolds can significantly modulate their physicochemical properties and biological activity. Halogens, particularly chlorine, can enhance membrane permeability, increase metabolic stability, and form crucial halogen bonds with amino acid residues in the active sites of enzymes, thereby improving binding affinity and potency.[6] This guide will delve into the SAR of various dichlorinated isoquinoline and quinoline analogs, with a specific focus on how the position and nature of substituents influence their anticancer efficacy.
Core Scaffold Analysis: The this compound Moiety
The this compound scaffold presents a unique substitution pattern. The chlorine atom at the 1-position is expected to be highly susceptible to nucleophilic substitution, making it a versatile handle for introducing a variety of side chains. Conversely, the chlorine atom at the 5-position on the benzene ring is less reactive and will primarily influence the electronic properties of the aromatic system. This differential reactivity offers a strategic advantage in the synthesis of diverse analogs for SAR studies.
Comparative Structure-Activity Relationship (SAR) of Dichlorinated Analogs
The anticancer activity of dichlorinated quinoline and isoquinoline derivatives is highly dependent on the substitution pattern on both the heterocyclic and carbocyclic rings. Analysis of available data reveals several key trends that can inform the design of novel this compound analogs.
Impact of Chlorine Positioning and Additional Substituents
The placement of chlorine atoms on the quinoline or isoquinoline nucleus has a profound effect on cytotoxic activity. For instance, in a series of 6-chloro-2-arylvinylquinolines, the presence of the 6-chloro substituent was found to be crucial for potent antiplasmodial activity, which often correlates with anticancer potential.[7] The general trend for potency at the C6 position was determined to be Cl > F > OMe > H, highlighting the positive contribution of a halogen at this position.[7]
Furthermore, the nature of the substituent at other positions can dramatically influence efficacy. For example, a study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) demonstrated significant cytotoxicity against colorectal cancer cell lines, with IC50 values in the nanomolar range (0.35 and 0.54 μM for HCT116 and Caco-2 cells, respectively).[8] This suggests that the combination of a chlorine atom with other electron-donating or bulky groups can lead to highly potent compounds.
Quantitative SAR Data of Dichlorinated Analogs
To facilitate a direct comparison, the following table summarizes the in vitro cytotoxic activity of various dichlorinated and related analogs against different human cancer cell lines.
| Compound ID | Core Scaffold | Key Substitutions | Cell Line | IC50 (µM) | Reference |
| Compound 49 | Indolo[2,3-b]quinoline | 2-Chloro, 8-methoxy, 5-methyl | HCT116 (Colorectal) | 0.35 | [8] |
| Caco-2 (Colorectal) | 0.54 | [8] | |||
| Compound 29 | 2-Arylvinylquinoline | 6-Chloro, 4'-fluoro | Dd2 (P. falciparum) | 0.0048 | [7] |
| Compound 3 | 7-Chloroquinoline derivative | 4-(Substituted triazole) | MCF-7 (Breast) | 14.68 | [9] |
| Compound 9 | 7-Chloroquinoline derivative | 4-(Substituted triazole) | MCF-7 (Breast) | 7.54 | [9] |
| INT131 Analog | Quinoline | 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | - | - | [6] |
Note: The activity of Compound 29 is against Plasmodium falciparum, which is often used as a preliminary screen for anticancer agents due to shared biological targets. The data for the INT131 analog is presented in the context of its high affinity for PPARγ, a target in metabolic diseases and cancer.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
A prominent mechanism of action for many quinoline and isoquinoline-based anticancer agents is the inhibition of protein kinases.[4][5] These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis—hallmarks of cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[10] Several quinoline and isoquinoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[10] The 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) has been shown to modulate the PI3K/Akt/mTOR pathway.[8]
Below is a diagram illustrating the potential inhibitory action of this compound analogs on this critical signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the synthesis and biological evaluation of dichlorinated quinoline/isoquinoline analogs.
Synthesis of a Dichlorinated Quinoline Analog
The following protocol is a representative example for the synthesis of a dichlorinated quinoline derivative, which can be adapted for the synthesis of this compound analogs.
Protocol: Gould-Jacobs Reaction for Quinoline Synthesis [11]
-
Condensation: React 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate. Heat the mixture at approximately 125 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.
-
Cyclization: Add a high-boiling point solvent, such as Dowtherm A, to the reaction mixture. Heat the mixture to 250-255 °C to induce thermal cyclization, forming the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
-
Hydrolysis: Saponify the resulting ester using aqueous sodium hydroxide to yield the corresponding carboxylic acid.
-
Decarboxylation: Heat the carboxylic acid above its melting point to effect decarboxylation, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.
-
Chlorination: Treat the 4-hydroxyquinoline derivative with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 4-chloroquinoline analog. A second chlorination step may be required to introduce the second chlorine atom, depending on the starting materials and desired product.
-
Purification: Purify the final product using column chromatography on silica gel.
In Vitro Cytotoxicity Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT assay.[12]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Experimental Workflow
The following diagram outlines the logical flow from compound design and synthesis to biological evaluation.
Caption: A typical workflow for the discovery and optimization of novel anticancer agents.
Conclusion and Future Perspectives
The analysis of dichlorinated quinoline and isoquinoline analogs reveals that the presence and position of chlorine atoms, in concert with other substituents, are critical determinants of anticancer activity. While direct SAR data for this compound is yet to be extensively reported, the principles gleaned from related scaffolds provide a solid foundation for the rational design of novel derivatives. The differential reactivity of the 1- and 5-positions offers a promising avenue for creating diverse chemical libraries for screening.
Future efforts should focus on the synthesis and biological evaluation of a focused library of this compound analogs. Key areas of investigation should include:
-
Systematic substitution at the 1-position: Explore a variety of amines, alcohols, and other nucleophiles to probe the SAR of this position.
-
Modification of the benzene ring: Introduce electron-donating and electron-withdrawing groups at other positions of the carbocyclic ring to fine-tune the electronic properties of the scaffold.
-
Elucidation of the mechanism of action: Determine the specific molecular targets (e.g., kinases) of the most potent analogs to understand their mode of action and guide further optimization.
By leveraging the insights presented in this guide, researchers can accelerate the development of this compound-based compounds as a new class of effective and selective anticancer agents.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 1,5-Dichloroisoquinoline Derivatives
This guide provides a comprehensive comparison of in silico molecular docking approaches for evaluating 1,5-Dichloroisoquinoline derivatives. Designed for researchers in drug discovery, this document moves beyond a simple procedural list to explain the rationale behind experimental choices, ensuring a robust and reproducible computational workflow. We will explore the performance of these derivatives against relevant biological targets and compare them with established alternatives, supported by experimental data principles.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] These compounds have been extensively studied for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] The versatility of the isoquinoline core allows for chemical modifications that can fine-tune its interaction with biological targets, making it a prime candidate for drug design.[2] Specifically, halogenated derivatives like this compound offer unique electronic and steric properties that can enhance binding affinity and specificity to protein targets.
Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[4][5] This technique is crucial in the early stages of drug discovery for virtual screening, lead optimization, and elucidating mechanisms of action, significantly reducing the time and cost associated with laboratory experiments.[4][6] This guide will focus on the practical application and comparative analysis of docking studies involving this compound derivatives against key cancer-related enzymes.
The In Silico Docking Workflow: A Self-Validating System
A successful docking study is not merely about generating a low energy score; it's about creating a reproducible and biologically relevant model. The following workflow is designed as a self-validating system, with critical checkpoints to ensure the integrity of the results.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dichloroisoquinoline
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. 1,5-Dichloroisoquinoline, a halogenated heterocyclic compound, is a valuable intermediate in synthetic chemistry; however, its chemical nature necessitates rigorous and informed disposal procedures. This guide provides a comprehensive, step-by-step framework for the safe handling and compliant disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of the required protocols.
Section 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of safe handling. While comprehensive toxicological data for this compound is not widely available, data from structurally similar dichloroisoquinolines and other halogenated aromatic compounds provide a strong basis for a cautious approach.[1][2] The primary hazards are associated with its irritant properties, potential for sensitization, and environmental toxicity.
Upon combustion, this compound is expected to decompose into hazardous gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl), which necessitates specialized disposal methods.[1][3][4][5]
Table 1: Summary of Key Hazard Information
| Hazard Category | Description | Rationale and Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[2] Causes irritation to the skin, eyes, and respiratory system.[1][5][6] | All handling should occur in a well-ventilated area, preferably a chemical fume hood, with appropriate PPE to prevent contact and inhalation. |
| Skin Sensitization | May cause an allergic skin reaction upon repeated exposure.[4][7] | Individuals with known sensitivities should avoid handling this compound. Any skin contact should be washed immediately and thoroughly. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4][7] | This compound must be prevented from entering drains or waterways.[1][7] All waste must be captured and treated as hazardous. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases.[1] | Store away from incompatible materials. Combustion produces toxic gases.[1][4] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety involves creating a barrier between the researcher and the chemical hazard. The use of appropriate engineering controls and PPE is non-negotiable.
-
Engineering Control: All procedures involving this compound, including weighing, transfer, and reaction quenching, must be performed inside a certified chemical fume hood.[2][8] This is the primary method for preventing the inhalation of fine dust particles or potential vapors.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[1][6]
-
Skin Protection: Use chemically resistant, impervious gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as solid hazardous waste after handling is complete.[1] A standard lab coat must be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (OV/AG/P99) should be used.[1]
Section 3: Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the laboratory waste management process. Co-mingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated streams.[8][9][10]
Step-by-Step Collection Procedure:
-
Select the Correct Container: Use a designated hazardous waste container that is in good condition, compatible with chlorinated organics, and has a secure, tight-fitting lid.
-
Label Accurately: Before adding any waste, affix a hazardous waste label to the container. The label must clearly state:
-
Consolidate Waste Types: The following waste materials associated with this compound should be placed in this designated container:
-
Unused or surplus this compound.
-
Contaminated disposable materials such as weigh paper, gloves, and paper towels.
-
Rinsate from cleaning contaminated glassware. Use a minimal amount of a suitable solvent (e.g., acetone) for the initial rinse and collect this solvent as part of the halogenated waste stream.[8]
-
Section 4: Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
For Small, Manageable Spills (Solid):
-
Alert and Evacuate: Alert personnel in the immediate area. If necessary, evacuate the lab.
-
Ventilate: Ensure the chemical fume hood is operational to help ventilate the area.[9]
-
Don PPE: Put on the full PPE described in Section 2.
-
Contain and Clean:
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container. Wash the area with soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, following local protocols.
For large spills, evacuate the area immediately, close the doors, and contact your institution's EHS or emergency response team.[9]
Section 5: Final Disposal Pathway
Under no circumstances should this compound or its rinsates be disposed of down the sanitary sewer or in standard trash.[1][7] Doing so is a regulatory violation and poses a significant threat to aquatic ecosystems.[7]
-
Mandatory Professional Disposal: All waste containing this compound must be disposed of through your institution's EHS program by a licensed and certified hazardous waste disposal company.[1][11]
-
Approved Disposal Technology: The standard and required method for destroying halogenated organic waste is through high-temperature incineration in a specialized facility equipped with an afterburner and a scrubber.[1][12] This technology is necessary to break down the stable chlorinated molecule completely and to neutralize the resulting acidic byproducts like hydrogen chloride gas, preventing their release into the atmosphere.[1]
Visualization: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound from the point of generation to its final, compliant disposal.
Caption: Workflow for compliant disposal of this compound waste.
References
- 1. capotchem.cn [capotchem.cn]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. uakron.edu [uakron.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
